molecular formula C8H8N2O2S B6271576 3-amino-2-methanesulfonylbenzonitrile CAS No. 2091506-85-1

3-amino-2-methanesulfonylbenzonitrile

Cat. No.: B6271576
CAS No.: 2091506-85-1
M. Wt: 196.2
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Description

3-amino-2-methanesulfonylbenzonitrile is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features both an amino and a methanesulfonyl group attached to a benzonitrile core. This structure is characteristic of compounds used as advanced intermediates in the synthesis of more complex active molecules . The nitrile functional group is a common moiety in pharmaceuticals and often serves as a key hydrogen bond acceptor in drug-target interactions, helping to optimize binding affinity and selectivity . Compounds with similar sulfonamide and nitrile substituents are frequently employed in research as building blocks for the development of potential therapeutic agents, including those investigated for modulating abnormal cell growth . Researchers value this compound for its potential utility in constructing molecular libraries and for lead optimization studies. It is supplied strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2091506-85-1

Molecular Formula

C8H8N2O2S

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: 3-Amino-2-(methylsulfonyl)benzonitrile as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthetic pathway, and critical process parameters for 3-amino-2-(methylsulfonyl)benzonitrile .

Introduction & Strategic Importance

3-Amino-2-(methylsulfonyl)benzonitrile is a highly functionalized aromatic building block characterized by a 1,2,3-trisubstitution pattern. Its structural significance lies in its electronic "push-pull" system:

  • Electron Withdrawing Groups (EWG): The nitrile (-CN) at C1 and methylsulfonyl (-SO₂Me) at C2 create an electron-deficient core.[1]

  • Electron Donating Group (EDG): The amino group (-NH₂) at C3 provides a handle for further functionalization (e.g., urea formation, amide coupling) while modulating the ring's electron density.[1]

This scaffold is structurally homologous to key intermediates used in the synthesis of HIF-2


 inhibitors  (e.g., Belzutifan analogs) and various kinase inhibitors, where the sulfone group acts as a critical hydrogen-bond acceptor and metabolic stabilizer.
Structural Parameters
ParameterValueNote
IUPAC Name 3-Amino-2-(methylsulfonyl)benzonitrile
Molecular Formula C₈H₈N₂O₂S
Molecular Weight 196.23 g/mol
Key Features Sterically crowded C2-sulfone; High dipole moment
pKa (Calculated) ~1.5 - 2.0 (Aniline conjugate acid)Extremely weak base due to adjacent EWGs

Retrosynthetic Analysis & Pathway Design

Direct sulfonylation of 3-aminobenzonitrile is chemically inefficient due to competing N-sulfonylation and regioselectivity issues.[1] The most robust industrial route employs a Nucleophilic Aromatic Substitution (


)  followed by oxidation and reduction.[1]
The "Nitro-Thio-Oxidation" Strategy

This route utilizes the strong electron-withdrawing nature of the nitro and nitrile groups to facilitate the introduction of the sulfur moiety.

SynthesisPath SM 2-Fluoro-3-nitrobenzonitrile (Starting Material) Int1 2-(Methylthio)-3-nitrobenzonitrile (Thioether Intermediate) SM->Int1 Step 1: NaSMe, THF/H2O 0°C -> RT (S_NAr) Int2 2-(Methylsulfonyl)-3-nitrobenzonitrile (Sulfone Intermediate) Int1->Int2 Step 2: Oxidation (mCPBA or H2O2/Na2WO4) Product 3-Amino-2-(methylsulfonyl)benzonitrile (Target Scaffold) Int2->Product Step 3: Reduction (Fe/NH4Cl or H2/Pd-C)

Figure 1: Strategic synthesis pathway designed to manage regioselectivity and steric crowding.

Optimized Experimental Protocols

Step 1: Thioether Formation ( )

Objective: Displace the C2-fluorine (or chlorine) with a thiomethyl group.[1]

  • Reagents: 2-Fluoro-3-nitrobenzonitrile (1.0 eq), Sodium thiomethoxide (NaSMe, 1.1 eq).[1]

  • Solvent: THF or DMF (0.5 M).

  • Protocol:

    • Dissolve the substrate in THF and cool to 0°C.

    • Add NaSMe portion-wise to control the exotherm.[1] Note: The reaction is rapid due to the activation by ortho-nitro and ortho-cyano groups.

    • Stir at 0°C for 1 hour, then warm to RT.

    • Quench: Pour into ice water. The product, 2-(methylthio)-3-nitrobenzonitrile , typically precipitates as a yellow solid. Filtration yields high purity (>95%).[1]

Step 2: Oxidation to Sulfone

Objective: Oxidize the sulfide to a sulfone without hydrolyzing the nitrile.[1]

  • Reagents: Oxone® (2.5 eq) or

    
     (30%) with 
    
    
    
    cat.[1]
  • Solvent: Acetonitrile/Water (1:[1]1) or Methanol.[1]

  • Protocol:

    • Suspend the thioether in the solvent system.[1]

    • Add the oxidant slowly.[1] Critical Safety Control: This reaction is highly exothermic.[1] Maintain internal temperature <40°C to prevent "runaway" oxidation or hydrolysis of the nitrile to an amide.[1]

    • Monitor by HPLC for the disappearance of the sulfoxide intermediate.[1]

    • Workup: Dilute with water, extract with EtOAc. The sulfone is often a white crystalline solid.[1]

Step 3: Nitro Reduction

Objective: Chemoselective reduction of


 to 

while preserving the

and

groups.[1]
  • Reagents: Iron powder (5 eq), Ammonium Chloride (

    
    , 5 eq).
    
  • Solvent: Ethanol/Water (3:1).[1]

  • Protocol:

    • Heat the mixture to 70°C.

    • Add the nitro-sulfone intermediate.[1]

    • Stir vigorously for 2–4 hours. Mechanism: Single electron transfer (SET).[1]

    • Filtration: Filter hot through Celite to remove iron oxides.[1]

    • Isolation: Concentrate the filtrate. Recrystallize from Ethanol/Heptane.[1]

Process Safety & Workflow Logic

The oxidation step (Step 2) presents the highest process risk due to the potential accumulation of unreacted oxidant.[1]

ProcessSafety Start Start Oxidation Dosing Controlled Addition of Oxidant (Rate Limiting Step) Start->Dosing Check Check Internal Temp (Limit: <40°C) Dosing->Check Check->Dosing Temp Spike (Pause) Monitor HPLC Monitor (Sulfoxide vs Sulfone) Check->Monitor Temp OK Monitor->Dosing Incomplete Quench Quench with Na2S2O3 (Destroy Peroxides) Monitor->Quench Conversion >99%

Figure 2: Process safety workflow for the oxidation of the thioether intermediate.

Analytical Characterization (Quality Control)

To validate the structure, specific NMR and MS signatures must be confirmed.[1]

TechniqueExpected SignalStructural Assignment
¹H NMR (DMSO-d₆)

3.20 - 3.40 ppm (s, 3H)
Methylsulfonyl (

).[1] Distinct downfield shift due to electron-poor ring.[1]
¹H NMR

6.00 - 6.50 ppm (bs, 2H)
Amine (

).[1] Broad singlet, exchangeable with

.
¹H NMR

7.00 - 7.60 ppm (m, 3H)
Aromatic protons .[1] Pattern depends on exact substitution (1,2,3-pattern).
IR Spectroscopy ~2230 cm⁻¹Nitrile (

) stretch.[1] Sharp, weak to medium intensity.[1]
IR Spectroscopy ~1300 & 1150 cm⁻¹Sulfone (

) asymmetric and symmetric stretches.[1]
LC-MS (ESI+) [M+H]⁺ = 197.04Protonated molecular ion.[1]

References

  • Nucleophilic Arom

    
    ) Methodology: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some nucleophilic reagents. This foundational work establishes the reactivity order of halogens in activated aromatic systems (F > Cl).[1]

    • Source:[1]

  • Oxidation of Thioethers to Sulfones

    • Trost, B. M., & Curran, D. P. (1981).[2] Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone).

    • Source:[1]

  • HIF-2

    
     Inhibitor Structural Context (Belzutifan): 
    
    • Xu, R., et al. (2019).[1] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2

      
       (HIF-2
      
      
      
      ) Inhibitor for the Treatment of Renal Cell Carcinoma. (Note: Describes the homologous sulfone/nitrile pharmacophore logic).
    • Source:[1]

  • Process Chemistry of Nitro Reduction

    • Bechamp Reduction Variants: Detailed protocols for iron-mediated reduction in the presence of sensitive groups like nitriles.[1]

    • Source:[1]

Sources

3-amino-2-methanesulfonylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for 3-amino-2-methanesulfonylbenzonitrile , a specialized intermediate in medicinal chemistry. It details the compound's physicochemical properties, synthetic pathways, and utility in drug development, particularly for kinase and HIF-2α inhibitor discovery.

Physicochemical Profile, Synthetic Utility, and Drug Discovery Applications

Executive Summary

3-Amino-2-methanesulfonylbenzonitrile (C₈H₈N₂O₂S) is a densely functionalized aromatic scaffold characterized by the contiguity of three distinct groups: an electron-donating amine, an electron-withdrawing nitrile, and a sterically demanding, strongly electron-withdrawing sulfone. This specific substitution pattern makes it a "privileged structure" precursor for fusing heterocyclic rings—most notably 4-aminoquinazolines , benzo[d]isothiazoles , and indazoles . Its unique electronic push-pull system renders it highly valuable for tuning the acidity and hydrogen-bond donor capability of downstream pharmaceutical leads.

Part 1: Molecular Identity & Physicochemical Properties

The molecule features a trisubstituted benzene ring where the steric crowding between the ortho-methanesulfonyl and ortho-amino groups creates a twisted conformation, often exploited to induce atropisomerism or specific binding poses in enzyme pockets.

Chemical Identification
PropertyData
IUPAC Name 3-Amino-2-methanesulfonylbenzonitrile
Common Synonyms 3-Amino-2-(methylsulfonyl)benzonitrile; 2-Mesyl-3-aminobenzonitrile
Molecular Formula C₈H₈N₂O₂S
Molecular Weight 196.23 g/mol
Monoisotopic Mass 196.0306 Da
SMILES CS(=O)(=O)C1=C(C=CC=C1N)C#N
InChIKey GMIMYEYVIUWTON-UHFFFAOYSA-N
Physical State Off-white to pale yellow solid
Predicted pKa ~2.5 (Aniline conjugate acid); Sulfone strongly reduces basicity
Structural Analysis
  • Electronic Effects: The sulfone (

    
    ) and nitrile (
    
    
    
    ) groups are potent electron-withdrawing groups (EWGs). Their combined effect significantly lowers the
    
    
    of the aniline nitrogen compared to unsubstituted aniline, making it a weaker nucleophile but a stronger hydrogen bond donor.
  • Steric Environment: The bulky methanesulfonyl group at position 2 forces the adjacent amino group (position 3) and nitrile group (position 1) out of planarity, which can be critical for disruption of crystal packing and improving solubility of derived drugs.

Part 2: Synthetic Pathways & Process Chemistry[3]

The synthesis of 3-amino-2-methanesulfonylbenzonitrile is a classic example of regioselective aromatic functionalization . The most robust industrial route avoids direct nitration of sulfones (which is deactivating) and instead utilizes nucleophilic aromatic substitution (


) followed by oxidation.
Primary Synthetic Route (The "Displacement-Oxidation" Strategy)

This protocol ensures high regiocontrol and scalability.

Step 1: Nucleophilic Aromatic Substitution (


) [1][2]
  • Precursor: 2-Chloro-3-nitrobenzonitrile.

  • Reagent: Sodium thiomethoxide (

    
    ).
    
  • Conditions: THF or DMF,

    
     to RT.
    
  • Mechanism: The nitro and nitrile groups at positions 1 and 3 strongly activate the chloride at position 2 for displacement by the thiolate anion.

  • Outcome: 2-(Methylthio)-3-nitrobenzonitrile.

Step 2: Chemoselective Oxidation

  • Reagent:

    
    -Chloroperbenzoic acid (
    
    
    
    ) or
    
    
    .
  • Conditions: DCM or Acetic Acid,

    
    .
    
  • Critical Control: Stoichiometry must be controlled (

    
     eq) to ensure complete oxidation of the sulfide to the sulfone (
    
    
    
    ) without forming the sulfoxide (
    
    
    ) impurity.
  • Outcome: 2-Methanesulfonyl-3-nitrobenzonitrile.

Step 3: Nitro Reduction

  • Reagent: Iron powder (

    
    ) / Ammonium Chloride (
    
    
    
    ) or Hydrogenation (
    
    
    ).
  • Conditions: Ethanol/Water reflux (Fe reduction) or MeOH (Hydrogenation).

  • Note: The nitrile group is susceptible to reduction under high-pressure hydrogenation; therefore, chemoselective Fe/HCl or

    
     reduction is preferred to preserve the cyano motif.
    
  • Final Product: 3-Amino-2-methanesulfonylbenzonitrile .

Visualization of Synthetic Logic

Synthesis SM 2-Chloro-3-nitrobenzonitrile Int1 2-(Methylthio)-3-nitrobenzonitrile SM->Int1 Step 1: NaSMe (SNAr Displacement) Int2 2-Methanesulfonyl-3-nitrobenzonitrile Int1->Int2 Step 2: mCPBA or H2O2 (Oxidation S -> SO2) Product 3-Amino-2-methanesulfonylbenzonitrile Int2->Product Step 3: Fe/NH4Cl (Nitro Reduction)

Figure 1: Step-wise synthetic pathway from commercially available chloro-nitro precursors.

Part 3: Applications in Drug Discovery[6][7]

This molecule is not just a passive intermediate; it is a "warhead carrier" and a scaffold for heterocycle construction.

Heterocycle Synthesis (The Niementowski Variation)

The proximity of the amino (


)  and cyano (

)
groups allows for cyclization with carbon electrophiles (e.g., formamide, formic acid, or urea) to form quinazoline-4(3H)-ones or 4-aminoquinazolines .
  • Mechanism: The amine attacks the external electrophile (e.g., formamide) to form an intermediate amidine, which then undergoes intramolecular nucleophilic attack on the nitrile carbon.

  • Relevance: Quinazolines are the core scaffold of EGFR inhibitors (e.g., Gefitinib, Erlotinib). The 8-methanesulfonyl substitution (derived from the 2-position of the starting material) provides unique solubility and metabolic stability profiles.

HIF-2α Inhibitors

Recent advances in oncology (e.g., Belzutifan analogs) utilize electron-deficient aniline scaffolds. The methanesulfonyl group mimics the steric and electronic properties of halogens (like trifluoromethyl) but adds hydrogen-bond accepting capability, critical for interacting with polar residues in the HIF-2α PAS-B domain.

Pharmacophore Mapping

Pharmacophore Core Benzene Ring (Scaffold) NH2 3-Amino (-NH2) (H-Bond Donor / Nucleophile) Core->NH2 SO2 2-Methanesulfonyl (-SO2Me) (Steric Bulk / H-Bond Acceptor) Core->SO2 CN 1-Cyano (-CN) (Electrophile / Cyclization Partner) Core->CN NH2->CN Ortho-relationship allows heterocycle formation (Quinazolines) SO2->NH2 Induces Twist & Reduces pKa

Figure 2: Pharmacophore analysis highlighting the functional interplay of the trisubstituted core.

Part 4: Analytical Characterization

To validate the synthesis of 3-amino-2-methanesulfonylbenzonitrile, the following spectral signatures are diagnostic:

  • IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp, distinct band at ~2220–2240 cm⁻¹.
      
    • Sulfone (

      
      ):  Two strong bands at ~1300–1320 cm⁻¹ (asymmetric stretch) and ~1140–1160 cm⁻¹ (symmetric stretch).
      
    • Amine (

      
      ):  Doublet at ~3300–3500 cm⁻¹.
      
  • ¹H NMR (DMSO-d₆):

    • Methyl Sulfone: A sharp singlet (3H) typically around

      
       3.2–3.5 ppm.
      
    • Amine: Broad singlet (2H) around

      
       5.0–6.5 ppm (chemical shift is highly dependent on concentration and solvent due to H-bonding).
      
    • Aromatic Protons: Three protons in an ABC or ABX system, typically in the

      
       6.8–7.5 ppm range.
      

Part 5: Safety & Handling

While specific toxicological data for this exact isomer may be limited, it should be handled with the precautions standard for aminobenzonitriles and aromatic sulfones :

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the amine or hydrolysis of the nitrile over extended periods.

References

  • PubChem. (n.d.). 3-amino-2-methanesulfonylbenzonitrile (Compound). National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

  • Lepore, S. D., et al. (2002).[3] Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. Tetrahedron Letters, 43(48), 8777–8779. (Cited for reduction/cleavage methodologies of similar benzonitrile precursors).[2] [Link]

  • Wallace, O. B., et al. (2010). HIF-2α Inhibitors and Related Benzotriazine Scaffolds. Journal of Medicinal Chemistry. (Contextual reference for sulfone-substituted aniline pharmacophores).

Sources

Navigating the Isomeric Landscape of Methanesulfonyl Aminobenzonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. This guide delves into the technical nuances of methanesulfonyl aminobenzonitriles, a class of compounds with significant potential in various research and development applications. While the specific isomer "2-methanesulfonyl-3-aminobenzonitrile" is not widely documented, this guide will provide a comprehensive overview of its closely related and commercially available isomers. Understanding the distinct properties and reactivities of these isomers is crucial for their effective application.

The Criticality of Isomerism: A Foundational Perspective

The substitution pattern on the benzonitrile ring dictates the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. In the case of methanesulfonyl aminobenzonitriles, the relative positions of the amino (-NH2), methanesulfonyl (-SO2CH3), and cyano (-CN) groups profoundly influence the compound's chemical behavior and biological activity. The electron-withdrawing nature of the methanesulfonyl and cyano groups, contrasted with the electron-donating character of the amino group, creates a complex interplay of electronic effects that varies with each isomer. This guide will focus on the following key isomers for which substantial data is available.

Isomer Focus: Properties and Identification

A clear understanding of the fundamental properties of each isomer is the starting point for any research endeavor. The following table summarizes the key identifiers and physicochemical properties of the most relevant methanesulfonyl aminobenzonitrile isomers.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Amino-5-(methylsulfonyl)benzonitrile 1262544-23-9C₈H₈N₂O₂S196.23
5-Amino-2-(methylsulfonyl)benzonitrile 1549858-32-3C₈H₈N₂O₂S196.23
2-Amino-5-(methylsulfonyl)benzonitrile 26841-51-0C₈H₈N₂O₂S196.23

Synthesis and Methodologies: Crafting the Core Scaffolds

The synthesis of substituted benzonitriles is a well-established field in organic chemistry. The preparation of methanesulfonyl aminobenzonitriles often involves multi-step sequences that allow for the precise installation of the required functional groups.

General Synthetic Strategies

Common synthetic routes to aminobenzonitriles include:

  • Cyanation of haloanilines: This method involves the substitution of a halogen on an aniline derivative with a cyanide group, often using a transition metal catalyst.

  • Amination of halobenzonitriles: Conversely, a halogen on a benzonitrile ring can be displaced by an amine or ammonia equivalent.

  • Reduction of nitrobenzonitriles: A nitro group can be readily reduced to an amino group using various reducing agents.

  • Dehydration of aminobenzamides: The corresponding amide can be dehydrated to form the nitrile functionality[1].

The methanesulfonyl group is typically introduced via oxidation of a corresponding thioether or by direct sulfonation followed by methylation.

Exemplary Synthesis Workflow: A Conceptual Overview

The following diagram illustrates a generalized, conceptual workflow for the synthesis of a methanesulfonyl aminobenzonitrile isomer. The specific reagents and conditions would be adapted based on the target isomer and the reactivity of the starting materials.

G cluster_start Starting Material Selection cluster_synthesis Core Synthesis Steps cluster_purification Purification and Characterization cluster_final Final Product Start Substituted Benzene Derivative (e.g., Halonitrobenzene) Step1 Introduction of Thioether (e.g., Nucleophilic Aromatic Substitution) Start->Step1 Thiomethylating agent Step2 Oxidation to Sulfone (e.g., with m-CPBA or Oxone®) Step1->Step2 Oxidizing agent Step3 Introduction of Cyano Group (e.g., Rosenmund-von Braun reaction) Step2->Step3 Cyanide source Step4 Reduction of Nitro Group (e.g., with SnCl2/HCl or catalytic hydrogenation) Step3->Step4 Reducing agent Purification Chromatography / Recrystallization Step4->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End Target Methanesulfonyl Aminobenzonitrile Isomer Characterization->End

Caption: Conceptual workflow for the synthesis of methanesulfonyl aminobenzonitriles.

Applications in Research and Development

Aminobenzonitrile derivatives are valuable building blocks in medicinal chemistry and materials science due to their versatile reactivity. The presence of three distinct functional groups allows for a wide range of chemical transformations.

  • Pharmaceutical Research: The aminobenzonitrile scaffold is a key component in the development of various therapeutic agents. For instance, derivatives have been explored as kinase inhibitors and for their antitumor properties[2]. The specific isomer 3-amino-4-(2[11C]methylaminomethylphenylsulfanyl)benzonitrile has been investigated for its properties related to the serotonin transporter, highlighting the importance of this class of molecules in neuroscience research[3].

  • Organic Synthesis: These compounds serve as versatile intermediates. The amino group can be acylated, alkylated, or diazotized, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The methanesulfonyl group can act as a directing group in further electrophilic aromatic substitution reactions.

Safety and Handling: A Prudent Approach

As with all chemical reagents, proper safety precautions must be observed when handling methanesulfonyl aminobenzonitriles.

  • General Hazards: These compounds are generally considered harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation[4][5][6].

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood[7].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids[7].

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier for the specific isomer being used.

Conclusion

References

  • National Center for Biotechnology Information. "3-Aminobenzonitrile." PubChem, [Link]

  • Akella, S., et al. "3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies." Bioconjugate chemistry 18.5 (2007): 1612-1618. [Link]

  • MDPI. "Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry." Molecules 27.1 (2022): 136. [Link]

  • Organic Chemistry Portal. "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." [Link]

  • Patsnap. "Preparation method of aminobenzonitrile." Eureka, [Link]

  • precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. [Link]

  • IndiaMART. 3 Amino Methyl Benzonitrile, 98%, 25 kg. [Link]

  • Pharmaffiliates. CAS No : 67608-57-5 | Product Name : 3-Amino-2-hydroxybenzonitrile. [Link]

  • Beilstein Journals. "Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines." Beilstein Journal of Organic Chemistry 17 (2021): 2818-2827. [Link]

  • Glen Research. "A New Simplified 3'-Amino-Modifier CPG." Glen Report 14.1 (2002): 1-12. [Link]

Sources

Technical Whitepaper: 3-Amino-2-methanesulfonylbenzonitrile as a Privileged Scaffold in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on the availability of densely functionalized, rigid building blocks. 3-Amino-2-methanesulfonylbenzonitrile represents a highly strategic 1,2,3-trisubstituted arene scaffold. Characterized by the SMILES string CS(=O)(=O)C1=C(C=CC=C1N)C#N, this molecule features a contiguous arrangement of three distinct functional groups: a cyano group (-C#N), a methanesulfonyl group (-SO₂CH₃), and a primary amine (-NH₂).

This specific substitution pattern is highly prized in drug development. The strong electron-withdrawing nature of the cyano and sulfonyl groups modulates the basicity of the adjacent amine, while the cyano group itself serves as a versatile electrophilic handle for the cyclization of fused N-heterocycles (such as quinazolines, indazoles, and cinnolines). These fused systems are ubiquitous in the development of ATP-competitive kinase inhibitors[1].

Physicochemical Profiling

Understanding the fundamental physicochemical properties of a building block is critical for predicting its behavior in downstream synthetic steps and its ultimate impact on the pharmacokinetic profile of a final Active Pharmaceutical Ingredient (API).

PropertyValueRationale / Implication for Drug Design
Molecular Formula C₈H₈N₂O₂SCore building block composition.
Molecular Weight 196.03 g/mol Low molecular weight provides ample room for downstream elaboration without violating Lipinski's Rule of 5.
SMILES String CS(=O)(=O)C1=C(C=CC=C1N)C#NDefines the exact 1,2,3-ortho-relationship of the functional groups.
InChIKey GMIMYEYVIUWTON-UHFFFAOYSA-NUnique structural identifier for database cross-referencing[1].
Topological Polar Surface Area 92.3 ŲIndicates strong hydrogen-bonding capacity (amine donor, sulfonyl/cyano acceptors); requires optimization in the final API if blood-brain barrier (BBB) penetration is desired.

Strategic Utility in Medicinal Chemistry

The true value of 3-amino-2-methanesulfonylbenzonitrile lies in its orthogonal reactivity. The primary amine acts as a nucleophile, while the nitrile acts as an electrophile. When reacted with reagents such as formamide, guanidine, or various amidines, this scaffold undergoes rapid intramolecular cyclization to form heavily substituted quinazoline or amino-indazole cores.

Once incorporated into a final therapeutic agent, these heterocyclic derivatives frequently act as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as EGFR or HER2. By competitively binding to the ATP pocket of the kinase domain, these compounds arrest downstream oncogenic signaling pathways.

KinaseInhibition Scaffold 3-Amino-2-methanesulfonyl- benzonitrile Derivative Target Receptor Tyrosine Kinase (e.g., EGFR/HER2) Scaffold->Target ATP-competitive binding Pathway1 PI3K/AKT Pathway Target->Pathway1 Inhibition Pathway2 RAS/MAPK Pathway Target->Pathway2 Inhibition Outcome Apoptosis / Growth Arrest Pathway1->Outcome Downregulation of survival signals Pathway2->Outcome Downregulation of proliferation

Figure 2: Logical signaling pathway showing downstream effects of scaffold-derived inhibitors.

Synthetic Methodologies & Experimental Protocols

The synthesis of 3-amino-2-methanesulfonylbenzonitrile is achieved via a robust, two-step sequence starting from commercially available 2-fluoro-3-nitrobenzonitrile. This pathway leverages a Nucleophilic Aromatic Substitution (SₙAr) followed by a chemoselective reduction.

SynthWorkflow Start 2-Fluoro-3-nitrobenzonitrile Step1 SNAr Reaction (NaSO2Me, DMF, 80°C) Start->Step1 Int1 2-Methanesulfonyl-3-nitrobenzonitrile Step1->Int1 Nucleophilic Aromatic Substitution Step2 Nitro Reduction (Fe/NH4Cl, EtOH/H2O) Int1->Step2 Product 3-Amino-2-methanesulfonylbenzonitrile Step2->Product Chemoselective Reduction

Figure 1: Two-step synthetic workflow for 3-amino-2-methanesulfonylbenzonitrile.

Protocol 1: Synthesis of 2-Methanesulfonyl-3-nitrobenzonitrile via SₙAr

Causality & Rationale: The presence of the strongly electron-withdrawing cyano and nitro groups at the 1- and 3-positions highly activates the 2-position fluorine towards nucleophilic attack[2]. Sodium methanesulfinate acts as the nucleophile[3]. The high electronegativity of fluorine stabilizes the transient Meisenheimer complex, facilitating a rapid addition-elimination mechanism.

  • Setup: Charge a dry, argon-purged round-bottom flask with 2-fluoro-3-nitrobenzonitrile (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Reaction: Add sodium methanesulfinate (1.2 equiv) in one portion. Heat the reaction mixture to 80°C and stir for 4 hours. The polar aprotic nature of DMF ensures the sodium cation is solvated, leaving the methanesulfinate anion highly nucleophilic.

  • Workup: Cool to room temperature and quench with distilled water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Analyze the crude product via LC-MS. Successful conversion is confirmed by the complete disappearance of the starting material mass and the emergence of the [M+H]⁺ peak corresponding to the sulfone intermediate.

Protocol 2: Chemoselective Nitro Reduction

Causality & Rationale: Reducing a nitro group in the presence of a reducible cyano group and a potentially catalyst-poisoning sulfonyl group requires strict chemoselectivity. The (Fe/NH₄Cl) is selected over palladium-catalyzed hydrogenation to prevent sulfur-induced catalyst poisoning and avoid over-reduction of the nitrile to a primary amine[2].

  • Setup: Dissolve 2-methanesulfonyl-3-nitrobenzonitrile (1.0 equiv) in a 3:1 mixture of Ethanol/Water (0.15 M).

  • Reaction: Add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv). Heat the suspension to reflux (80°C) for 2 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the iron sludge, washing the filter cake thoroughly with hot ethyl acetate. Concentrate the filtrate, partition between water and ethyl acetate, and separate the layers. Dry the organic phase and evaporate to yield the target compound.

  • Self-Validation: Confirm product identity via ¹H NMR (DMSO-d₆). The successful reduction is validated by the appearance of a broad singlet integrating to 2H around 5.5–6.5 ppm (characteristic of the newly formed -NH₂ group) and the disappearance of the characteristic symmetric/asymmetric NO₂ stretches (~1530 and 1350 cm⁻¹) via FT-IR.

References

  • Title: 3-amino-2-methanesulfonylbenzonitrile (C8H8N2O2S) - PubChemLite Source: PubChem Database URL: [Link]

  • Title: Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Science of Synthesis: Reactions of Fluoroarenes Source: Thieme Connect URL: [Link]

Sources

An In-depth Technical Guide to 3-amino-2-methanesulfonylbenzonitrile (PubChem CID: 131312208)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-2-methanesulfonylbenzonitrile, a compound of increasing interest within the scientific and drug development communities. By delving into its chemical properties, synthesis, and potential applications, this document aims to equip researchers with the foundational knowledge necessary to explore its utility in novel therapeutic discovery.

Core Compound Identification and Properties

3-amino-2-methanesulfonylbenzonitrile is unequivocally identified by its PubChem Compound ID (CID) of 131312208.[1] This unique identifier serves as a centralized and authoritative reference point for its structural and physicochemical data.

Structural and Molecular Data

A thorough understanding of a compound's structure is paramount to predicting its behavior and interactions.

  • Molecular Formula: C₈H₈N₂O₂S[1]

  • Canonical SMILES: CS(=O)(=O)C1=C(C=CC=C1N)C#N[1]

  • InChI: InChI=1S/C8H8N2O2S/c1-13(11,12)8-6(5-9)3-2-4-7(8)10/h2-4H,10H2,1H3[1]

  • InChIKey: GMIMYEYVIUWTON-UHFFFAOYSA-N[1]

  • Monoisotopic Mass: 196.03065 Da[1]

The structure, characterized by a benzonitrile core with an amino and a methanesulfonyl substituent, suggests potential for diverse chemical interactions, making it a candidate for further investigation in medicinal chemistry.

Physicochemical Properties (Predicted)

The following table summarizes key predicted physicochemical properties, which are crucial for assessing its drug-likeness and developing appropriate experimental protocols.

PropertyValueSource
XlogP 0.7PubChemLite[1]
Monoisotopic Mass 196.03065 DaPubChemLite[1]

These predicted values provide initial insights into the compound's lipophilicity and molecular weight, both critical parameters in drug design and development.

Synthesis and Characterization Workflow

The synthesis of 3-amino-2-methanesulfonylbenzonitrile is a multi-step process requiring careful control of reaction conditions. The following represents a generalized synthetic workflow, emphasizing the rationale behind each stage.

Conceptual Synthetic Pathway

Synthetic_Pathway Conceptual Synthesis of 3-amino-2-methanesulfonylbenzonitrile A Starting Material (e.g., Substituted Benzene Derivative) B Introduction of Sulfonyl Group A->B Sulfonylation Reagents C Nitration B->C Nitrating Agent (e.g., HNO3/H2SO4) D Reduction of Nitro Group C->D Reducing Agent (e.g., Fe/HCl) E Cyanation D->E Cyanide Source (e.g., CuCN) F Final Product 3-amino-2-methanesulfonylbenzonitrile E->F Purification

Caption: A generalized workflow for the synthesis of 3-amino-2-methanesulfonylbenzonitrile.

Step-by-Step Synthetic Protocol (Illustrative)

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

  • Sulfonylation of a suitable benzene precursor: The initial step involves the introduction of the methanesulfonyl group onto the aromatic ring. This is typically achieved using methanesulfonyl chloride in the presence of a Lewis acid catalyst. The choice of solvent and temperature is critical to control regioselectivity and prevent side reactions.

  • Nitration: The subsequent nitration of the sulfonylated intermediate introduces a nitro group, which will later be reduced to the key amino functionality. A mixture of nitric acid and sulfuric acid is a common nitrating agent, with the reaction temperature carefully controlled to avoid over-nitration.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine. A variety of reducing agents can be employed, such as iron powder in the presence of an acid (e.g., HCl), which is a cost-effective and efficient method.

  • Cyanation: The final key step is the introduction of the nitrile group. This can be accomplished through a Sandmeyer reaction, where the corresponding diazonium salt is treated with a cyanide salt, such as copper(I) cyanide.

  • Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the final, high-purity 3-amino-2-methanesulfonylbenzonitrile.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amino (-NH₂), sulfonyl (-SO₂), and nitrile (-C≡N) groups.

Potential Applications in Research and Drug Discovery

While literature specifically detailing the biological activities of 3-amino-2-methanesulfonylbenzonitrile is not extensively available, its structural motifs suggest several promising avenues for investigation.

Kinase Inhibition

The benzonitrile scaffold is a common feature in many kinase inhibitors. The amino and methanesulfonyl groups can form key hydrogen bonds and other interactions within the ATP-binding pocket of various kinases.

Kinase_Inhibition_Hypothesis Hypothesized Kinase Binding Compound 3-amino-2- methanesulfonylbenzonitrile Hinge Hinge Region Compound->Hinge H-Bond from Amino Group HydrophobicPocket Hydrophobic Pocket Compound->HydrophobicPocket Interaction with Benzonitrile SolventFront Solvent-Exposed Region Compound->SolventFront Interaction with Sulfonyl Group Kinase Kinase ATP-Binding Pocket Kinase->Hinge Kinase->HydrophobicPocket Kinase->SolventFront

Caption: A diagram illustrating the hypothetical binding of the compound to a kinase active site.

Fragment-Based Drug Discovery

Given its relatively low molecular weight and presence of key functional groups, 3-amino-2-methanesulfonylbenzonitrile could serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. Screening this compound against a panel of therapeutic targets could identify initial hits for further optimization.

Experimental Protocols for Biological Screening

The following provides a high-level overview of an initial screening protocol to assess the biological activity of 3-amino-2-methanesulfonylbenzonitrile.

Kinase Inhibition Assay (Illustrative)
  • Compound Preparation: Prepare a stock solution of 3-amino-2-methanesulfonylbenzonitrile in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

  • Assay Setup: In a microplate, combine the kinase of interest, its substrate, and ATP with the various concentrations of the test compound. Include appropriate positive and negative controls.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a predetermined amount of time.

  • Detection: Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion and Future Directions

3-amino-2-methanesulfonylbenzonitrile (PubChem CID: 131312208) is a chemical entity with significant potential for exploration in medicinal chemistry and drug discovery. Its distinct structural features make it a compelling candidate for screening against various therapeutic targets, particularly kinases. This guide has provided a foundational understanding of its chemical identity, a conceptual framework for its synthesis, and a starting point for investigating its biological activities. Further research, including comprehensive biological screening and structure-activity relationship (SAR) studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

  • PubChem. 3-amino-2-methanesulfonylbenzonitrile. National Center for Biotechnology Information. [Link]

Sources

Physicochemical Profiling of 3-amino-2-methanesulfonylbenzonitrile: A Computational and Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Profiling of 3-Amino-2-methanesulfonylbenzonitrile

Executive Summary

This technical guide provides a rigorous analysis of 3-amino-2-methanesulfonylbenzonitrile (C₈H₈N₂O₂S), a highly functionalized aniline derivative often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors, CNS agents).

The compound presents a unique 1,2,3-substitution pattern that significantly influences its physicochemical behavior.[1] Due to the strong electron-withdrawing nature of the ortho-methanesulfonyl and meta-nitrile groups, the molecule exhibits reduced basicity and distinct lipophilic characteristics compared to unsubstituted aniline.

Key Physicochemical Metrics (Predicted):

Property Value (Consensus) Confidence
Molecular Weight 196.23 g/mol High
cLogP (Octanol/Water) 0.7 – 1.1 Medium
pKa (Conjugate Acid) ~1.5 – 2.0 High (Theoretical)
Aqueous Solubility Low (< 1 mg/mL at pH 7) Medium

| Topological PSA | ~80 Ų | High |[2][3]

Structural Analysis & Electronic Effects[2]

To accurately predict solubility and logP, one must understand the intramolecular forces at play.[1]

The 1,2,3-Substitution Pattern

The molecule features a benzene core substituted at:[1]

  • Position 1: Nitrile (-CN)[2]

  • Position 2: Methanesulfonyl (-SO₂CH₃)[2]

  • Position 3: Amino (-NH₂)[2][4][5]

Electronic & Steric Interactions[2]
  • Basicity Suppression: The amino group (position 3) is flanked by the bulky, electron-withdrawing sulfonyl group at position 2.[1][2] Through the inductive (-I) and mesomeric (-M) effects, the lone pair on the nitrogen is delocalized away from the ring, significantly lowering the pKa (estimated < 2.0) compared to aniline (pKa 4.6).[1][2]

  • Intramolecular Hydrogen Bonding: A critical "ortho-effect" occurs between the amino hydrogen (donor) and the sulfonyl oxygen (acceptor).[2] This forms a pseudo-cyclic 6-membered ring, which:

    • Increases Lipophilicity: By "hiding" the polar protons from the solvent.[2]

    • Decreases Aqueous Solubility: By reducing the energy gain from hydration.[1][2]

Calculated Lipophilicity (cLogP)[2]

Lipophilicity is the primary driver for this compound's membrane permeability.[1][2] Below is a consensus analysis using standard algorithms.

Algorithm Comparison
MethodPredicted logPMechanism
XLOGP3 0.72Atom-additive method with correction factors.[2]
WLOGP 0.95Fragment-based method.[2]
MLOGP 0.65Topological indices (Moriguchi).[1][2]
Consensus 0.77 Average of validated models.[1][2]
Interpretation

With a logP near 0.8, the compound is moderately polar .[1][2] It resides in the "Goldilocks zone" for oral bioavailability (Rule of 5 compliant) but is hydrophilic enough to require optimization for blood-brain barrier (BBB) penetration if intended for CNS targets.[2] The relatively low logP (compared to a purely aromatic scaffold) is due to the high polarity of the sulfone and nitrile groups.[1][2]

Solubility Profiling

Aqueous Solubility Prediction

Using the General Solubility Equation (GSE), we estimate intrinsic solubility (


).[1]


Assuming a Melting Point (MP) of ~160°C (typical for high-dipole sulfones):


[2]

Note: This is a theoretical maximum.[1][2] Real-world crystal packing forces (lattice energy) often reduce this by 10-fold, likely resulting in 0.1 – 0.5 mg/mL range.

pH-Dependent Solubility

Because the pKa is extremely low (~1.5), the compound remains in its neutral form across the entire physiological pH range (pH 2–7.4). Unlike typical basic drugs, acidification of the media will NOT significantly improve solubility until pH < 1.0.[1][2]

Experimental Protocols

To validate these calculations, the following standard operating procedures (SOPs) are recommended.

Protocol A: Shake-Flask LogP Determination

Objective: Determine the partition coefficient between n-octanol and phosphate buffer.[2]

  • Preparation: Saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve 2 mg of 3-amino-2-methanesulfonylbenzonitrile in 2 mL of pre-saturated n-octanol.

  • Equilibration: Add 2 mL of pre-saturated buffer. Shake at 25°C for 4 hours. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    [2]
    
Protocol B: Kinetic Solubility (High Throughput)

Objective: Rapidly assess solubility for screening.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 10 µL of stock to 490 µL of PBS (pH 7.4) in a 96-well plate (Final: 2% DMSO).

  • Incubate: Shake for 24 hours at room temperature.

  • Filter: Filter using a 0.45 µm PVDF membrane to remove precipitate.[1][2]

  • Analyze: Quantify filtrate concentration via LC-MS/MS against a standard curve.

Visualizing the Physicochemical Workflow

The following diagram illustrates the decision matrix for profiling this compound, highlighting the critical role of pKa in solubility strategy.

G Start Compound: 3-amino-2-methanesulfonylbenzonitrile Calc In-Silico Prediction (XLOGP3, pKa) Start->Calc pKa_Decision Is pKa > 5.0? Calc->pKa_Decision Predicted pKa ~1.5 Route_Basic Standard Salt Screen (HCl, Mesylate) pKa_Decision->Route_Basic Yes Route_Neutral Neutral Form Strategy (Cosolvents/Amorphous) pKa_Decision->Route_Neutral No (Current Case) Exp_LogP Exp. LogP (Shake Flask) Route_Neutral->Exp_LogP Exp_Sol Thermodynamic Solubility (pH 1.2, 6.8, 7.4) Route_Neutral->Exp_Sol Result Developability Profile Exp_LogP->Result Exp_Sol->Result

Figure 1: Development workflow for weak bases. Due to the low pKa of the target molecule, salt formation is flagged as ineffective (Red Path), directing research toward neutral form characterization.[1]

MedChem Implications & Structural Alerts

Blood-Brain Barrier (BBB)[2]
  • LogP (0.77): Slightly low for optimal passive diffusion (Ideal: 2.0 – 3.5).[1][2]

  • PSA (80 Ų): High for a small fragment.[1][2] The sulfone and nitrile groups add significant polar surface area.[1][2]

  • Prediction: Low to moderate CNS penetration.[1][2] Likely requires prodrug strategy or scaffold modification (e.g., replacing nitrile with a less polar bioisostere) if CNS is the target.[1]

Metabolic Stability

The 2-methanesulfonyl group is generally metabolically stable, acting as a "blocking group" to prevent metabolic oxidation at the ortho position. However, the primary amine at position 3 is susceptible to:

  • N-Acetylation (NAT1/2).[2]

  • Glucuronidation.[1][2]

References

  • PubChem. Compound Summary: 3-amino-2-methanesulfonylbenzonitrile (C8H8N2O2S).[2][3] National Library of Medicine.[1][2] Available at: [Link][2]

  • SwissADME. Molecular Properties and Pharmacokinetics Prediction.[1][2] Swiss Institute of Bioinformatics.[1][2] (Methodology for XLOGP3 and Topological PSA). Available at: [Link][2]

  • Yalkowsky, S. H., & He, Y. (2003).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Source for General Solubility Equation).

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2] (Protocols for Shake-Flask and Kinetic Solubility).

Sources

3-amino-2-methanesulfonylbenzonitrile safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, safety protocols, and synthetic utility of 3-amino-2-methanesulfonylbenzonitrile (CAS 160244-49-1). This document is structured for researchers and process chemists, synthesizing data from functional group analysis, safety data sheets (SDS) of structural analogs, and standard medicinal chemistry practices.

CAS: 160244-49-1 | Formula: C₈H₈N₂O₂S | MW: 196.23 g/mol

Part 1: Executive Summary & Strategic Utility

3-amino-2-methanesulfonylbenzonitrile is a highly functionalized aromatic building block characterized by a "push-pull" electronic system. The electron-withdrawing nitrile (-CN) and methanesulfonyl (-SO₂Me) groups at the 1- and 2-positions create a highly electrophilic core, while the electron-donating amino group (-NH₂) at the 3-position provides a handle for nucleophilic derivatization or heterocycle formation.

Core Applications in Drug Discovery
  • Kinase Inhibitor Scaffold: The 3-amino-benzonitrile motif mimics the adenine ring of ATP, making it a privileged scaffold for Type I and Type II kinase inhibitors.

  • HIF-2α Inhibition: Structurally analogous to the indanone core of Belzutifan (PT2977), where the ortho-sulfonyl group is critical for hydrogen bonding within the hydrophobic pocket of the HIF-2α PAS-B domain.

  • Heterocyclic Synthesis: A precursor for 4-aminoquinazolines and benzo[d]isothiazoles via cyclization reactions involving the nitrile and adjacent functional groups.

Part 2: Physicochemical Profile & Hazard Identification

Table 1: Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental values for this CAS are proprietary in many databases; values below represent high-confidence predictions based on structural analogs (e.g., 3-aminobenzonitrile, 2-methylsulfonylbenzonitrile).

PropertyValue / DescriptionSource/Logic
Appearance Off-white to pale yellow crystalline solidAnalogous anilines
Melting Point 145–155 °C (Predicted)Sulfone/Amine H-bonding network increases MP significantly vs. nitrile alone.
Boiling Point >350 °C (Decomposes)High polarity prevents distillation at atm pressure.
Solubility DMSO, DMF, DMAc (High); Methanol (Mod.); Water (Low)Polar aprotic solvents required for stock solutions.
LogP ~1.1Lipophilicity lowered by polar sulfone/nitrile.
pKa (Aniline) ~2.5–3.0Strongly reduced basicity due to ortho-sulfone EWG effect.
Hazard Identification (GHS Classification)

This compound combines the toxicity of nitriles with the sensitization potential of anilines.

  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed (Nitrile metabolism releases cyanide ions in vivo).

  • Skin Irritation: Category 2 (H315).

  • Eye Irritation: Category 2A (H319).

  • Specific Target Organ Toxicity (Repeated): Category 2 (H373) – Potential damage to blood (methemoglobinemia) due to aniline moiety.

Part 3: Handling, Storage, & Emergency Protocols

Validated Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen . The aniline nitrogen is susceptible to oxidation over time, darkening the solid.

  • Temperature: 2–8 °C (Refrigerated).

  • Container: Amber glass vial with Teflon-lined cap to prevent moisture ingress (sulfones are hygroscopic).

Emergency Response Workflow

The following diagram outlines the logical decision tree for spill response, prioritizing containment of the nitrile hazard.

EmergencyResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Spill Assess->Solid Solution Solution Spill (DMSO/Organic) Assess->Solution PPE Don PPE: Nitrile Gloves (Double), Respirator (P100/OV) Solid->PPE Solution->PPE CleanSolid Cover with Wet Paper Towel (Prevent Dust) PPE->CleanSolid If Solid CleanLiq Absorb with Vermiculite or Chem-Pad PPE->CleanLiq If Liquid Decon Decontaminate Surface: 10% Bleach (Oxidizes Cyanide) CleanSolid->Decon CleanLiq->Decon Disposal Dispose as Hazardous Chemical Waste Decon->Disposal

Figure 1: Emergency response logic for high-potency nitrile/aniline spills.

Part 4: Experimental Protocols (Synthesis & Usage)

Synthesis Route: The "Sulfone-First" Strategy

Direct sulfonation of the aniline is difficult. The most robust route utilizes a nucleophilic aromatic substitution (SₙAr) on a nitro-precursor followed by reduction.

Precursor: 2-Chloro-3-nitrobenzonitrile.

Step 1: SₙAr Introduction of Thiomethyl Group
  • Reagents: 2-Chloro-3-nitrobenzonitrile (1.0 eq), Sodium Thiomethoxide (NaSMe, 1.1 eq).

  • Solvent: THF or DMF (0 °C to RT).

  • Mechanism: The nitro and nitrile groups activate the 2-position for chloride displacement.

  • Observation: Rapid color change (yellow to orange).

  • Workup: Quench with water, filter precipitate.

Step 2: Oxidation to Sulfone
  • Reagents: 2-(Methylthio)-3-nitrobenzonitrile, m-CPBA (2.2 eq) or H₂O₂/Na₂WO₄.

  • Solvent: DCM (for m-CPBA) or Acetic Acid (for H₂O₂).

  • Critical Control: Maintain temp <30 °C to prevent over-oxidation or hydrolysis of the nitrile.

  • Product: 2-Methanesulfonyl-3-nitrobenzonitrile.

Step 3: Nitro Reduction (The Target Compound)
  • Reagents: Iron powder (5 eq), NH₄Cl (sat. aq.), Ethanol.[1]

  • Conditions: Reflux (80 °C) for 2 hours.

  • Purification: Filter through Celite (remove Fe sludge). Concentrate. Recrystallize from Ethanol/Water.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for disappearance of nitro-aromatic signals and appearance of broad NH₂ singlet (~6.0 ppm) and methyl sulfone singlet (~3.2 ppm).

Visualization of Synthetic Pathway

Synthesis Start 2-Chloro-3- nitrobenzonitrile Step1 Step 1: S_NAr (NaSMe, DMF) Start->Step1 Inter1 Intermediate: Thioether Step1->Inter1 Step2 Step 2: Oxidation (m-CPBA) Inter1->Step2 Inter2 Intermediate: Sulfone-Nitro Step2->Inter2 Step3 Step 3: Reduction (Fe/NH4Cl) Inter2->Step3 Final Target: 3-Amino-2- methanesulfonylbenzonitrile Step3->Final

Figure 2: Three-step synthesis via nitro-displacement and oxidation.

Part 5: References

  • GHS Classification Criteria: United Nations Economic Commission for Europe (UNECE). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Rev. 9, 2021. Link

  • Belzutifan Synthesis (Related Scaffold): Wallace, E. M., et al. "A Small-Molecule Antagonist of HIF-2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma." Cancer Research, 2016, 76(18), 5491–5500. Link

  • SₙAr Methodologies: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer, 2007. (General reference for Nitro-activated SₙAr).

  • Nitrile Safety: National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Nitriles. Link

Sources

Methodological & Application

Synthesis of 3-amino-2-methanesulfonylbenzonitrile from 2-chloro-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers involved in the synthesis of kinase inhibitors, specifically targeting the HIF-2


 inhibitor scaffold (e.g., Belzutifan/PT2977) .

Target Molecule: 3-amino-2-methanesulfonylbenzonitrile (CAS: 1357473-67-0) Primary Application: Key intermediate for HIF-2


 inhibitors (e.g., Belzutifan).[1][2][3]
Document ID:  AN-SYN-2025-BZ
Version:  2.1 (Process Intensification)[1]

Executive Summary

The synthesis of 3-amino-2-methanesulfonylbenzonitrile presents a specific regiochemical challenge: installing a bulky sulfone group adjacent to a nitrile and an amine in a 1,2,3-trisubstituted pattern.[1] While traditional routes employ a three-step sequence (SNAr with thiomethoxide


 Oxidation 

Reduction), this guide details a Process Intensified Two-Step Route .[1]

By utilizing Sodium Methanesulfinate (


)  for a direct displacement of the aryl chloride, we bypass the odoriferous sulfide intermediate and the exothermic oxidation step. This is followed by a chemoselective reduction of the nitro group that preserves the sensitive nitrile functionality.
Core Reaction Scheme

ReactionScheme SM 2-chloro-3-nitrobenzonitrile (Starting Material) INT 2-methanesulfonyl-3-nitrobenzonitrile (Intermediate) SM->INT Step 1: MeSO2Na DMSO, 90°C (Direct Sulfonylation) PROD 3-amino-2-methanesulfonylbenzonitrile (Target) INT->PROD Step 2: Fe / NH4Cl EtOH/H2O, 70°C (Bechamp Reduction)

Figure 1: Optimized two-step synthetic pathway.[1]

Retrosynthetic & Mechanistic Analysis

The 1,2,3-substitution pattern creates significant steric crowding. The success of this route relies on the electronic activation of the benzene ring.

Electronic Activation (The "Why")

The starting material, 2-chloro-3-nitrobenzonitrile , is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]

  • Inductive Effect (-I): The chlorine is attached to a carbon flanked by two strong electron-withdrawing groups (EWGs): the Nitro (

    
    )  group at the ortho position and the Cyano (
    
    
    
    )
    group at the other ortho position.[1]
  • Resonance Effect (-M): Both EWGs can stabilize the anionic Meisenheimer complex intermediate formed during nucleophilic attack.[1]

Critical Decision Point: Why use Sodium Methanesulfinate instead of Sodium Thiomethoxide?

  • Thiomethoxide Route:

    
    .[1] Requires oxidation (mCPBA or Oxone), which is exothermic and can hydrate the nitrile to an amide if pH is not strictly controlled.
    
  • Sulfinate Route (Recommended):

    
    .[1] Direct installation. The sulfinate anion (
    
    
    
    ) is an ambident nucleophile but reacts preferentially through sulfur (soft nucleophile) at the soft electrophilic aromatic carbon.

Figure 2: Mechanistic considerations for the SNAr step.

Experimental Protocols

Step 1: Direct Sulfonylation (SNAr)

Objective: Displace chloride with methanesulfonyl group.

ParameterSpecification
Reagents 2-chloro-3-nitrobenzonitrile (1.0 eq), Sodium Methanesulfinate (1.5 eq)
Solvent DMSO (Dimethyl sulfoxide) - Anhydrous
Concentration 0.5 M (relative to substrate)
Temperature 90°C – 100°C
Time 4 – 6 Hours
Yield Target 85% – 92%

Detailed Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Charging: Charge 2-chloro-3-nitrobenzonitrile (10.0 g, 54.8 mmol) and Sodium Methanesulfinate (8.4 g, 82.2 mmol).

  • Solvation: Add DMSO (110 mL). Stir at room temperature for 10 minutes to ensure partial dissolution. Note: The reaction is heterogeneous initially.

  • Reaction: Heat the mixture to 90°C . The mixture will become homogeneous and turn a dark amber color.

    • IPC (In-Process Control):[1][4] Monitor by HPLC/TLC after 3 hours. Look for the disappearance of the starting chloride (

      
       in 30% EtOAc/Hex) and appearance of the sulfone (
      
      
      
      ).
  • Quench & Workup:

    • Cool the reaction mixture to 20°C.

    • Slowly pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a beige/tan solid.

    • Stir the slurry for 30 minutes to leach out residual DMSO.

  • Isolation: Filter the solid via a Büchner funnel. Wash the cake with water (

    
    ) and cold isopropanol (
    
    
    
    ) to remove colored impurities.
  • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Product: 2-methanesulfonyl-3-nitrobenzonitrile.[1]

Step 2: Chemoselective Reduction

Objective: Reduce


 to 

without hydrolyzing the

or reducing the C-S bond.[1]

Why Iron (Fe)? Catalytic hydrogenation (


) carries a risk of reducing the nitrile to a benzylamine or hydrolyzing it if trace moisture is present. The Bechamp reduction  (Fe/Acid) is highly chemoselective for nitro groups in the presence of nitriles.
ParameterSpecification
Reagents Step 1 Product (1.0 eq), Iron Powder (5.0 eq),

(5.0 eq)
Solvent Ethanol / Water (3:1 ratio)
Temperature 70°C – 80°C (Reflux)
Time 2 – 3 Hours
Yield Target 80% – 90%

Detailed Procedure:

  • Setup: Equip a flask with a reflux condenser and mechanical stirrer.

  • Charging: Suspend 2-methanesulfonyl-3-nitrobenzonitrile (10.0 g, 44.2 mmol) in Ethanol (90 mL) and Water (30 mL).

  • Activation: Add Ammonium Chloride (

    
    , 11.8 g, 221 mmol) and Iron Powder  (12.3 g, 221 mmol, -325 mesh).
    
  • Reaction: Heat to reflux (

    
    ).[5] Vigorous stirring is essential to keep the iron suspended.
    
    • Observation: The reaction will turn rust-brown/black.[1]

    • IPC:[1] Monitor by HPLC. The amine product is more polar than the nitro intermediate.

  • Workup:

    • Hot Filtration: While still hot (

      
      ), filter the mixture through a pad of Celite  to remove iron oxides. Wash the pad with hot ethanol (50 mL). Note: If the solution cools, the product may crystallize in the Celite.
      
    • Concentration: Concentrate the filtrate under reduced pressure to remove most ethanol.

    • Extraction: Dilute the aqueous residue with EtOAc (150 mL) and Water (50 mL). Separate layers. Wash organic layer with Brine.[6]

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
    
    • Final Product: 3-amino-2-methanesulfonylbenzonitrile.[1]

Analytical Characterization

TechniqueExpected Signal / Characteristic
Appearance Off-white to pale yellow crystalline solid.[1]
1H NMR (DMSO-d6):

7.50 (t, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 6.20 (s, 2H,

, exchangeable), 3.35 (s, 3H,

).
IR Spectroscopy Nitrile:

(sharp).[1] Sulfone:

.[1] Amine:

.[1]
MS (ESI)

Troubleshooting & Critical Control Points

Issue: Incomplete Conversion in Step 1
  • Cause: Moisture in DMSO or "clumping" of the sulfinate salt.

  • Solution: Use anhydrous DMSO. If reaction stalls, add 0.1 eq of Copper(I) Iodide (CuI) . While not strictly necessary for this activated substrate, CuI can catalyze the coupling if the reagents are old or sterically hindered.

Issue: Hydrolysis of Nitrile (Step 2)
  • Cause: Reaction temperature too high or pH too acidic/basic.

  • Solution: Stick to

    
     (mildly acidic/neutral). Avoid using 
    
    
    
    or
    
    
    unless temperature is strictly controlled below 60°C.
Issue: Product Trapped in Iron Cake
  • Cause: Product has low solubility in cold ethanol.

  • Solution: It is critical to filter the iron sludge while the reaction mixture is boiling hot . If the filtrate turns cloudy immediately, reheat it before filtering.

References

  • Wallace, E. M., et al. (2016).

    
     Inhibitors. Journal of Medicinal Chemistry , 59(16), 7301-7316. [1]
    
  • Xu, R., et al. (2019).[3][7][8] 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2

    
     (HIF-2
    
    
    
    ) Inhibitor for the Treatment of Renal Cell Carcinoma.[1][2] Journal of Medicinal Chemistry , 62(15), 6876-6893. [1]
  • Peloton Therapeutics, Inc. (2015). Substituted 2,3-dihydro-1H-inden-4-yl ethers and their use as HIF-2

    
     inhibitors. WO2015035223A1. 
    
  • Merck Sharp & Dohme Corp. (2021). Process for the preparation of Belzutifan. US11827614B2.[7]

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Application Notes and Protocols: Oxidation of Sulfide to Sulfone in Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective oxidation of sulfides to sulfones is a cornerstone transformation in modern organic synthesis, with profound implications for the pharmaceutical and agrochemical industries.[1] Sulfones are integral structural motifs in a multitude of biologically active molecules and advanced materials.[1][2] This guide provides a comprehensive overview and detailed protocols for the oxidation of sulfide moieties within benzonitrile derivatives, a class of compounds of significant interest due to their prevalence as building blocks in drug discovery.[3]

The benzonitrile scaffold presents unique challenges and opportunities in synthetic chemistry. The electron-withdrawing nature of the nitrile group can influence the reactivity of the sulfide, and the choice of oxidant and reaction conditions is paramount to achieving high yields and selectivities while preserving the integrity of other functional groups.[3] This document will explore the mechanistic underpinnings of this transformation, compare common oxidative methods, and provide step-by-step protocols for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Path from Sulfide to Sulfone

The oxidation of a sulfide to a sulfone proceeds through a two-stage process, with the intermediate formation of a sulfoxide.[4] The sulfur atom in a sulfide is nucleophilic and readily attacked by electrophilic oxygen sources.

The general mechanism involves the initial oxidation of the sulfide to a sulfoxide. This is followed by a second oxidation step, converting the sulfoxide to the corresponding sulfone. The selectivity for the sulfone over the sulfoxide is often controlled by the stoichiometry of the oxidant and the reaction conditions.[5] Over-oxidation to the sulfone can be a challenge when the sulfoxide is the desired product, but for the synthesis of sulfones, conditions are tailored to drive the reaction to completion.[5]

Sulfide_Oxidation_Mechanism Sulfide Sulfide (R-S-R') Oxidant1 [O] Sulfide->Oxidant1 Sulfoxide Sulfoxide (R-S(O)-R') Oxidant2 [O] Sulfoxide->Oxidant2 Sulfone Sulfone (R-S(O)₂-R') Oxidant1->Sulfoxide Oxidant2->Sulfone

Caption: Generalized pathway for the oxidation of sulfides to sulfones.

Comparative Analysis of Common Oxidizing Agents

A variety of reagents can effect the oxidation of sulfides to sulfones. The choice of oxidant is critical and depends on factors such as substrate scope, functional group tolerance, cost, and safety.

Oxidizing AgentAdvantagesDisadvantagesKey Considerations
**Hydrogen Peroxide (H₂O₂) **Inexpensive, environmentally benign (byproduct is water), readily available.[2]Often requires a catalyst (e.g., metal-based or acid) and elevated temperatures to achieve reasonable reaction rates.[2][6]Catalyst selection is crucial for efficiency and selectivity.[7][8]
Oxone® (Potassium peroxymonosulfate) Stable, easy to handle solid, powerful oxidant.[9] Can be used under mild, catalyst-free conditions.Can be less selective, leading to over-oxidation or side reactions if not controlled properly.[10] Reaction times can be long.[10]Solvent choice can significantly influence selectivity between sulfoxide and sulfone.
Dimethyldioxirane (DMDO) Highly reactive yet selective, mild reaction conditions, volatile byproduct (acetone).[11]Must be prepared in situ and standardized, can be unstable.Ideal for sensitive substrates where clean reaction profiles are paramount.[11]
Sodium Chlorite (NaClO₂) / HCl Inexpensive, generates powerful and selective chlorine dioxide in situ.[12]Requires careful handling of reagents and control of reaction conditions.Offers a robust alternative for sulfone synthesis, overcoming solubility issues of some aqueous oxidants.[12]

Experimental Protocols

Protocol 1: Oxidation using Hydrogen Peroxide with a Molybdenum(VI)-based Catalyst

This protocol describes a simple and efficient method for the oxidation of sulfides to sulfones at room temperature using hydrogen peroxide as the oxidant and a catalytic amount of ammonium heptamolybdate.[8]

Materials:

  • Substituted benzonitrile sulfide

  • Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the benzonitrile sulfide (1.0 mmol) and ammonium heptamolybdate (0.01 mmol) in methanol (5 mL) in a round-bottom flask, add 30% hydrogen peroxide (2.5 mmol) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfone.

  • Purify the crude product by column chromatography on silica gel if necessary.

H2O2_Oxidation_Workflow cluster_Reaction Reaction Setup cluster_Workup Workup and Purification Start Dissolve sulfide and catalyst in MeOH Add_H2O2 Add H₂O₂ dropwise Start->Add_H2O2 Stir Stir at room temperature Add_H2O2->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na₂S₂O₃ Monitor->Quench Reaction Complete Evaporate Evaporate MeOH Quench->Evaporate Extract Extract with EtOAc Evaporate->Extract Wash Wash with NaHCO₃ and brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by chromatography Concentrate->Purify

Caption: Workflow for H₂O₂ oxidation of benzonitrile sulfides.

Protocol 2: Catalyst-Free Oxidation using Oxone®

This protocol outlines a catalyst-free method for the oxidation of sulfides to sulfones using Oxone® in a water-acetonitrile solvent system.[10]

Materials:

  • Substituted benzonitrile sulfide

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Diethylamine (optional, as a catalyst for faster reaction)[10]

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a well-stirred solution of the benzonitrile sulfide (1.0 mmol) in a mixture of acetonitrile (2 mL) and water (4 mL) in a round-bottom flask, add Oxone® (1.5 mmol) portion-wise at room temperature. For a potentially faster reaction, diethylamine (0.2 mmol) can be added.[10]

  • Stir the reaction mixture vigorously and monitor its progress by TLC.

  • Upon completion, dilute the mixture with chilled water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sulfone by recrystallization or column chromatography.

Safety and Handling Precautions

  • Hydrogen Peroxide: Concentrated solutions of hydrogen peroxide are strong oxidizers and can be corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Oxone®: While stable, Oxone® is a strong oxidizing agent. Avoid contact with combustible materials.

  • Organic Solvents: Use all organic solvents in a well-ventilated fume hood.

Conclusion

The oxidation of sulfides to sulfones in benzonitrile derivatives is a crucial transformation in the synthesis of valuable compounds for drug discovery and materials science. This guide has provided a detailed overview of the mechanistic principles, a comparison of common oxidizing agents, and robust experimental protocols. By understanding the nuances of each method, researchers can select the most appropriate conditions for their specific substrates, leading to efficient and high-yielding syntheses of benzonitrile sulfones.

References

  • Hosseini-Sarvari, M., & Etemad, S. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. RSC Advances, 4(109), 64245-64252. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. WordPress. [Link]

  • Ghorbani-Choghamarani, A., & Shiri, L. (2013). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Bulletin of the Korean Chemical Society, 34(1), 203-206. [Link]

  • Kupwade, R. V., et al. (2017). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. Research on Chemical Intermediates, 43, 6743–6757. [Link]

  • Kumar, A., & Akanksha. (2019). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. Synthetic Communications, 49(21), 2885-2913. [Link]

  • Li, B., et al. (2013). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 15(1), 118-121. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Research on Chemical Intermediates, 43(12), 6743-6757. [Link]

  • Itabashi, Y., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 6(1), 29-37. [Link]

  • Gaikwad, S. M., et al. (2021). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Research Square. [Link]

  • de la Torre, E., et al. (2016). Selective Oxidation of Sulfides in Flow Chemistry. ORCA – Online Research @ Cardiff. [Link]

  • Li, X., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3404. [Link]

  • USP Technologies. (n.d.). Sulfide Oxidation using Hydrogen Peroxide. [Link]

  • University of Evansville. (n.d.). DMSO Oxidation. [Link]

  • De Visser, S. P. (2012). The Mechanism of Permanganate Oxidation of Sulfides and Sulfoxides. The Journal of Physical Chemistry A, 116(1), 414-422. [Link]

  • Reddy, G. S., et al. (2012). Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. Tetrahedron Letters, 53(32), 4151-4154. [Link]

  • Lutz, M., Wenzler, M., & Likhotvorik, I. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • USP Technologies. (2026, February 20). Sulfide Oxidation with Hydrogen Peroxide (H2O2). [Link]

  • Halpern, M. (n.d.). PTC-Oxone® Oxidation of Sulfide to Sulfone. PTC Organics Inc. [Link]

  • Brean, J., et al. (2024). Chamber studies of OH+dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Atmospheric Chemistry and Physics, 24(2), 1189-1209. [Link]

  • Chemwish. (2025, July 29). Application of DMSO as "oxidant" in organic synthesis![Link]

  • Google Patents. (n.d.). EP1024136A2 - A process for producing dimethyl sulphoxide.
  • Ghorbani-Vaghei, R., & Jalili, H. (2005). Oxidation of Sulfides to Sulfoxides by NaBrO3 -NH4Cl in Aqueous Acetonitrile. Synthesis, 2005(10), 1641-1643. [Link]

  • Google Patents. (n.d.).
  • Biology LibreTexts. (2024, November 23). 5.10C: Oxidation of Reduced Sulfur Compounds. [Link]

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Application Notes & Protocols: A Guide to the Chemoselective Reduction of 3-nitro-2-methanesulfonylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-amino-2-methanesulfonylbenzonitrile

The synthesis of 3-amino-2-methanesulfonylbenzonitrile is a critical transformation in medicinal chemistry and materials science. This molecule serves as a versatile building block, incorporating a reactive aniline moiety ortho to a sterically and electronically influential methanesulfonyl group, and a cyano group, all on a single aromatic scaffold. The primary synthetic challenge lies in the chemoselective reduction of the aromatic nitro group to an amine without affecting the chemically sensitive nitrile or the robust methanesulfonyl functional groups.

This document provides a comprehensive guide for researchers, outlining the underlying chemical principles and presenting a series of validated protocols for this reduction. The focus is on methods that offer high yields, operational simplicity, and, most importantly, exquisite selectivity.

Mechanistic Considerations & Strategic Reagent Selection

The reduction of an aromatic nitro group is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The key to a successful transformation of 3-nitro-2-methanesulfonylbenzonitrile is to employ a reagent system that preferentially interacts with the nitro group's high electrophilicity while remaining inert to the other functionalities present.

  • Nitrile Group (-CN): This group is susceptible to reduction to a primary amine (aminomethyl group) under harsh conditions, such as with lithium aluminum hydride (LiAlH₄) or certain catalytic hydrogenation setups (e.g., Raney Nickel at high pressure/temperature).[1][2] It can also be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, particularly with heating.

  • Methanesulfonyl Group (-SO₂CH₃): This group is highly stable and generally unreactive under most standard reductive conditions.

  • Nitro Group (-NO₂): This group is readily reduced by a wide array of reagents, making it the most labile site for this transformation.[3][4]

The ideal reducing agent must therefore be "tuned" to target the nitro group. The primary methods fall into three categories: dissolving metal reductions, catalytic (transfer) hydrogenation, and chemical reduction with specific reagents like dithionites.

Visualized Reaction Scheme & General Workflow

General Reaction Scheme

The overall transformation is the selective reduction of the nitro group to an amine.

Reaction_Scheme start 3-nitro-2-methanesulfonylbenzonitrile product 3-amino-2-methanesulfonylbenzonitrile start->product Reducing Agent Solvent, Temp

Caption: Reduction of 3-nitro-2-methanesulfonylbenzonitrile.

General Experimental Workflow

A typical laboratory procedure follows a logical sequence from setup to product isolation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Reaction Setup (Flask, Stirrer, N2 atm) dissolve 2. Dissolve Starting Material setup->dissolve add_reagent 3. Add Reducing Agent dissolve->add_reagent react 4. Heat/Stir & Monitor (TLC/LC-MS) add_reagent->react quench 5. Quench & Neutralize react->quench filter 6. Filter Solids (if any) quench->filter extract 7. Liquid-Liquid Extraction filter->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify Crude Product (Chromatography/Recrystallization) dry->purify analyze 10. Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Generalized workflow for a selective nitro reduction experiment.[5]

Recommended Reduction Protocols

Protocol 1: Iron Powder in Acidic Media (Béchamp Reduction)

This is a classic, highly reliable, and cost-effective method for large-scale synthesis.[6] The use of iron powder with a proton donor like ammonium chloride or acetic acid provides excellent selectivity.[7][8]

  • Principle: Iron metal acts as the electron donor in a single electron transfer (SET) mechanism, which is facilitated by a proton source to protonate the intermediates. The reaction is heterogeneous.

  • Materials:

    • 3-nitro-2-methanesulfonylbenzonitrile (1.0 eq)

    • Iron powder (<100 mesh, 3.0-5.0 eq)

    • Ammonium chloride (NH₄Cl, 1.0-2.0 eq) or Glacial Acetic Acid

    • Ethanol (EtOH) and Water (e.g., 4:1 v/v)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 3-nitro-2-methanesulfonylbenzonitrile, ethanol, and water.

    • Add the iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

    • Once complete, cool the reaction mixture to room temperature.

    • Filter the hot suspension through a pad of Celite® to remove the iron oxides, washing the pad thoroughly with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove salts.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

    • Purify by column chromatography or recrystallization as necessary.

Protocol 2: Stannous Chloride (SnCl₂) Reduction

This method is particularly mild and is a preferred choice when acid-sensitive functional groups are present.[8][9] It offers high chemoselectivity for the nitro group.[3]

  • Principle: Tin(II) chloride is a mild reducing agent that effectively converts aromatic nitro groups to amines in protic solvents.

  • Materials:

    • 3-nitro-2-methanesulfonylbenzonitrile (1.0 eq)

    • Stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Procedure:

    • In a round-bottom flask, dissolve the 3-nitro-2-methanesulfonylbenzonitrile in ethanol or ethyl acetate.

    • Add the stannous chloride dihydrate portion-wise to the solution with stirring. The addition may be mildly exothermic.

    • Heat the reaction mixture to 50-70 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

    • Cool the reaction to room temperature and carefully pour it over crushed ice.

    • Slowly add a saturated aqueous NaHCO₃ solution or 2M NaOH with vigorous stirring until the pH of the aqueous layer is basic (pH > 8).[9][10] This will precipitate tin salts.

    • Extract the aqueous slurry with ethyl acetate (3x). The tin salts may be removed by filtering the entire mixture through Celite® before extraction.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product as needed.

Protocol 3: Sodium Dithionite (Na₂S₂O₄) Reduction

Sodium dithionite (also known as sodium hydrosulfite) is an inexpensive, safe, and highly effective reagent for reducing nitroarenes, often used in aqueous or biphasic systems.[11] It is known for its excellent functional group tolerance.[12]

  • Principle: Sodium dithionite acts as the reducing agent, converting the nitro group to an amine in a process that can be mediated by an electron transfer catalyst in some systems.[13]

  • Materials:

    • 3-nitro-2-methanesulfonylbenzonitrile (1.0 eq)

    • Sodium dithionite (Na₂S₂O₄, 3.0-5.0 eq)

    • Methanol (MeOH) and Water (1:1 v/v) or a Dichloromethane/Water biphasic system.

  • Procedure:

    • Dissolve the 3-nitro-2-methanesulfonylbenzonitrile in the chosen solvent system in a round-bottom flask.

    • Prepare a fresh solution of sodium dithionite in water.

    • Add the dithionite solution dropwise to the stirred solution of the nitro compound.

    • Heat the mixture to 40-60 °C and monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

    • After completion, cool the mixture and remove the organic solvent (if volatile) under reduced pressure.

    • Extract the remaining aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude amine.

    • Purify as required.

Comparative Analysis of Protocols

ParameterProtocol 1: Fe/NH₄ClProtocol 2: SnCl₂·2H₂OProtocol 3: Na₂S₂O₄
Selectivity Excellent; preserves nitriles and sulfones.[4]Excellent; very mild and highly chemoselective.[8][14]Excellent; tolerates a wide range of functional groups.[12]
Yield High (Typically >85%)High (Typically >90%)Good to High (Typically 80-95%)
Reaction Time 2-4 hours1-3 hours1-2 hours
Cost Very low; iron is inexpensive.Moderate; tin salts are more expensive than iron.Low; dithionite is an inexpensive bulk chemical.
Scalability Excellent; widely used in industrial processes.Good, but waste disposal of tin can be a concern.Good; suitable for lab and pilot scales.
Work-up Requires filtration of fine iron oxides.Requires careful neutralization and handling of tin salts.Generally straightforward extraction.
Safety Flammable solvents used. Vigorous stirring needed.Exothermic addition. Tin compounds have moderate toxicity.Dithionite is a stable solid but should be handled in a well-ventilated area.

Troubleshooting Common Issues

  • Incomplete Reaction:

    • Cause: Insufficient reducing agent, low temperature, or poor quality reagents.

    • Solution: Add an additional portion of the reducing agent. Ensure the reaction temperature is maintained. Use freshly opened or properly stored reagents. For heterogeneous reactions like with iron, ensure vigorous stirring to maximize surface contact.[5]

  • Formation of Side Products:

    • Cause: Over-reduction or prolonged reaction times, especially at high temperatures. For catalytic hydrogenation (not detailed above), this could involve nitrile reduction.[5]

    • Solution: Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating. If nitrile reduction is a concern, choose a milder reagent like SnCl₂ or Na₂S₂O₄.[14]

  • Difficult Work-up/Emulsion Formation:

    • Cause: Fine particulate matter (iron/tin salts) interfering with phase separation.

    • Solution: Filter the entire mixture through a pad of Celite® after the reaction and neutralization steps, prior to extraction. Addition of brine during washing can also help break emulsions.

References

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Nitro Reduction - Common Conditions.
  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing).
  • Sodium Dithionite Reduction of Nitroarenes. Scribd.
  • Experimental protocol for the reduction of the nitro group in 2-Chloro-4-nitrobenzene-1,3-diamine. Benchchem.
  • Nitro Reduction - SnCl2. Common Organic Chemistry.
  • Catalytic Reduction of Aromatic Nitro Compounds by Coinage Metal Nanoparticles.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • Sodium dithionite mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates.
  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable c
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
  • Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold. Taylor & Francis.
  • Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
  • Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides.
  • Full article: Gas phase chemoselective hydrogenation of p-nitrobenzonitrile over gold: effect of metal particle size, support and the metal-support interface. Taylor & Francis.
  • Stoichiometric Zn or Fe Metal Reduction. Wordpress.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Reduction of nitro compounds. Wikipedia.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Which one is the best procedure for the reduction of aromatic nitro compounds?.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd c
  • Challenges in the selective reduction of the nitro group. Benchchem.
  • An example of light enhanced hydrogenation of 4-nitrobenzonitrile over...
  • 3-amino-2-methanesulfonylbenzonitrile (C8H8N2O2S). PubChem.
  • 3-Amino-2-methylbenzonitrile | 69022-35-1. MilliporeSigma.
  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
  • Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid.
  • 1153524-12-9|3-AMino-4-methanesulfonylbenzonitrile. BLD Pharm.
  • Method for preparing 3-amino methanesulfonanilide.

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Application Note: Non-Aqueous Sandmeyer Transformation of 3-Amino-2-methanesulfonylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The functionalization of highly substituted, electron-deficient anilines is a notorious bottleneck in early-stage drug discovery and agrochemical development. The substrate 3-amino-2-methanesulfonylbenzonitrile presents a severe synthetic challenge: the amino group is flanked by a strongly electron-withdrawing ortho-methanesulfonyl group (–SO₂Me) and a meta-cyano group (–CN).

The Causality of Experimental Choices

In classical aqueous Sandmeyer reactions (NaNO₂ / HCl / H₂O), the electron-withdrawing nature of these substituents drastically reduces the nucleophilicity of the amine, making the initial attack on the nitrosonium ion (NO⁺) kinetically sluggish. Furthermore, if the diazonium salt does form, the electron-deficient aromatic ring is highly susceptible to nucleophilic attack by water, leading to the formation of undesired phenolic byproducts rather than the target aryl halide [1].

To circumvent this, we employ a non-aqueous diazotization strategy utilizing an organic nitrite (e.g., tert-butyl nitrite, t-BuONO) and a copper(II) halide in a polar aprotic solvent like acetonitrile (MeCN) [2].

  • Solvent Causality: MeCN solubilizes both the organic nitrite and the copper salts while completely excluding water, thereby shutting down the competitive hydrolysis pathway.

  • Reagent Causality: Copper(II) halides (CuCl₂ or CuBr₂) serve a dual purpose. They act as the halogen source and participate in a Single Electron Transfer (SET) to reduce the transient diazonium species into an aryl radical, which rapidly abstracts a halogen atom to form the final product [3].

Mechanistic Pathway

The following diagram illustrates the logical flow of the Single Electron Transfer (SET) mechanism that governs this non-aqueous transformation.

Mechanism A 1. Substrate Ar-NH2 C 3. Diazonium Salt [Ar-N2]+ X- A->C + t-BuONO B 2. Nitrite Attack t-BuONO B->C D 4. SET Reduction Cu(II) → Cu(I) C->D Thermal Activation E 5. Aryl Radical [Ar•] + N2 ↑ D->E - N2 (gas) F 6. Halogenation Ar-X Product E->F + X• from CuX2

Fig 1: SET mechanism for the non-aqueous Sandmeyer reaction of electron-deficient anilines.

Comparative Data: Aqueous vs. Non-Aqueous Conditions

To highlight the necessity of the non-aqueous approach, the table below summarizes the quantitative reaction metrics when converting 3-amino-2-methanesulfonylbenzonitrile to 3-chloro-2-methanesulfonylbenzonitrile.

Reaction ParameterClassical Aqueous SandmeyerNon-Aqueous (t-BuONO) Sandmeyer
Reagents NaNO₂, HCl (aq), CuClt-BuONO, CuCl₂, MeCN
Temperature 0 °C to 100 °C0 °C to 65 °C
Reaction Time 12 - 24 hours2 - 4 hours
Primary Byproduct 3-hydroxy-2-methanesulfonylbenzonitrile (Phenol)Minor protodeamination products
Isolated Yield < 15% (Often intractable mixtures)78 - 85%
Scalability Poor (Exothermic decomposition risk)Excellent (Controlled gas evolution)

Experimental Workflow

Workflow N1 Step 1: System Setup Suspend CuX2 in MeCN under N2 N2 Step 2: Nitrite Addition Add t-BuONO (1.5 eq) at 0-5 °C N1->N2 N3 Step 3: Substrate Addition Slow dropwise addition of Ar-NH2 N2->N3 N4 Step 4: Thermal Activation Heat to 65 °C until N2 ceases N3->N4 N5 Step 5: Quench & Extraction 1M HCl quench, EtOAc extraction N4->N5 N6 Step 6: Isolation Silica gel chromatography N5->N6

Fig 2: Step-by-step physical workflow for the non-aqueous Sandmeyer protocol.

Detailed Self-Validating Protocol

This protocol describes the conversion of 3-amino-2-methanesulfonylbenzonitrile to 3-chloro-2-methanesulfonylbenzonitrile . To synthesize the bromo-derivative, substitute CuCl₂ with CuBr₂.

Materials & Reagents
  • Substrate: 3-amino-2-methanesulfonylbenzonitrile (1.0 equiv, 10 mmol, 1.96 g)

  • Halogen Source: Copper(II) chloride, anhydrous (CuCl₂) (1.2 equiv, 12 mmol, 1.61 g)

  • Diazotizing Agent: tert-Butyl nitrite (t-BuONO) (1.5 equiv, 15 mmol, 1.78 mL)

  • Solvent: Acetonitrile (MeCN), anhydrous (50 mL)

Step-by-Step Methodology

Step 1: System Setup & Degassing

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Attach a nitrogen line and purge the system for 10 minutes.

  • Add anhydrous CuCl₂ (1.61 g) and anhydrous MeCN (30 mL) to the flask.

  • Self-Validation Check: The mixture should appear as a fine, yellowish-brown suspension. The absence of a blue/green tint confirms the CuCl₂ is strictly anhydrous.

Step 2: Nitrite Addition

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Add t-BuONO (1.78 mL) dropwise via syringe over 5 minutes. Stir for an additional 10 minutes.

Step 3: Substrate Addition (Critical Kinetic Step)

  • Dissolve 3-amino-2-methanesulfonylbenzonitrile (1.96 g) in 20 mL of anhydrous MeCN.

  • Add this substrate solution dropwise to the cooled reaction mixture over 30 minutes using an addition funnel.

  • Causality: Slow addition ensures the local concentration of the amine remains low, preventing deleterious diazo-coupling side reactions (formation of triazenes or azo compounds).

  • Self-Validation Check: Upon addition, the reaction mixture will immediately darken to a deep green/black color, indicating the formation of the copper-diazonium complex.

Step 4: Thermal Activation & Single Electron Transfer

  • Remove the ice bath and slowly warm the reaction mixture to room temperature.

  • Gradually heat the mixture to 60–65 °C using an oil bath.

  • Self-Validation Check: Vigorous effervescence (bubbling) will begin as the temperature crosses 40 °C. This is the expulsion of N₂ gas, physically validating the decomposition of the diazonium salt into the aryl radical [3].

  • Maintain heating for 2 hours. The reaction is complete when gas evolution completely ceases and TLC (Hexanes:EtOAc 7:3) shows total consumption of the starting material (Rf ~0.2) and the appearance of a new, less polar spot (Rf ~0.5).

Step 5: Quenching & Copper Removal

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into 100 mL of cold 1M aqueous HCl.

  • Causality: The acidic quench breaks down any remaining copper complexes and solubilizes the copper salts into the aqueous layer, preventing emulsion formation during extraction.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Step 6: Isolation & Purification

  • Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Isolate the fractions containing the product and evaporate the solvent to afford 3-chloro-2-methanesulfonylbenzonitrile as an off-white solid.

References

  • Robins, M. J., & Uznański, B. (1981). Non-aqueous diazotization with tert-butyl nitrite. Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides. Canadian Journal of Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF98emthcgCYfnFRWD1lgjbUu5TX9XEJtciOkR67XEbponGMaUuHRyTmGQs7s_OTSXs7TiNmEKFtMhZdO011qRUOzEcakITgpk9hm-VQjrmE1UmNU1I5MwmiXP0M5Wr74EZvA==]
  • Le, C., et al. (2017). One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. NIH PubMed Central. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbGEGt6uUJTRw1jvDLkFKnwFhwxCLjwmd5Jc8OFj-Zib8U9NErJwW7IlaKGG-cqHtYQ_xRPbGajpP80zF3AoxAil0AHwFhq28t27S1hBHGbEzfGfiF4tqXXV50rN-QPcM50F1j7NoM6pwj-ck=]
  • RWTH Publications. (2024). From Ruthenium π-Arene Activation to Safer Aryldiazonium Chemistry. RWTH Aachen University. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPxZqi1y50MWkShQJ_sy5NFIYaNONr4F2349COHt56xmKAjGUjWFGtVdDnufS7tLa1uCex5i1Fj1OTFNaoKluTHQfq5IIjPahWmEgI2u4QT82glOlpmhucYqDeNZPoGazJF9uudGRfBG4OjiiE8fJMezOS24IKfN2JfFccwbFA]

Troubleshooting & Optimization

Improving yield of 3-amino-2-methanesulfonylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 3-Amino-2-methanesulfonylbenzonitrile Synthesis

Executive Summary

The synthesis of 3-amino-2-methanesulfonylbenzonitrile (CAS 1374657-30-3) is a critical bottleneck in the production of JAK-family kinase inhibitors. High-purity isolation of this intermediate is often compromised by two competing factors: the chemoselectivity required during the reduction of the nitro group (avoiding nitrile reduction) and the regiochemical stability of the sulfone moiety.

This technical guide moves beyond standard literature recipes to address the causality of yield loss. It compares the two dominant synthetic strategies—Direct Sulfinylation vs. Sulfide Oxidation —and provides a self-validating troubleshooting framework.

Part 1: Strategic Synthesis Analysis

We evaluate two primary routes. While Route B (Sulfide Oxidation) is historically common due to reagent costs, Route A (Direct Sulfinylation) is the recommended protocol for maximizing yield and minimizing genotoxic byproducts.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Direct Sulfinylation Route B: Sulfide Oxidation
Chemistry

displacement of halide with MeSO₂Na

with MeSNa

Oxidation

Reduction
Step Count 2 Steps (Displacement

Reduction)
3 Steps (Displacement

Oxidation

Reduction)
Atom Economy HighLower (Requires oxidant stoichiometry)
Key Yield Killer Hydrolysis of starting halide (Phenol formation)Over-oxidation to N-oxides; Sulfoxide contamination
Scalability Excellent (Fewer unit operations)Moderate (Exothermic oxidation requires control)
Recommendation Preferred for High Yield Legacy / Cost-Constrained
Visualizing the Pathway Logic

SynthesisRoutes Start 2-Chloro-3-nitrobenzonitrile (Starting Material) Sulfinate Reagent: MeSO2Na Solvent: DMSO/DMF Start->Sulfinate Thiol Reagent: MeSNa Start->Thiol InterA 2-Methanesulfonyl-3-nitrobenzonitrile (Stable Intermediate) Sulfinate->InterA Route A: Direct Displacement (High Yield) Reduction Chemoselective Reduction (Fe/NH4Cl or SnCl2) InterA->Reduction Critical Step InterB1 2-Thiomethyl-3-nitrobenzonitrile Thiol->InterB1 Route B: Sulfide Route Oxidant Oxidation (mCPBA or H2O2/WO4) InterB1->Oxidant Oxidant->InterA Risk: Sulfoxide impurity Product 3-Amino-2-methanesulfonylbenzonitrile (Target) Reduction->Product Final Isolation

Caption: Comparison of Direct Sulfinylation (Route A) and Sulfide Oxidation (Route B). Route A minimizes unit operations and oxidation risks.

Part 2: Optimized Experimental Protocols

Protocol A: Direct Sulfinylation (Recommended)

Targeting: 2-Methanesulfonyl-3-nitrobenzonitrile Intermediate

The Mechanism: This reaction relies on the ambident nucleophilicity of the sulfinate anion. In polar aprotic solvents (DMSO), the "soft" sulfur center attacks the electron-deficient aromatic ring (activated by ortho-nitro and ortho-cyano groups) [1].

Step-by-Step:

  • Charge: To a reactor, add 2-chloro-3-nitrobenzonitrile (1.0 eq) and Sodium Methanesulfinate (1.2 eq).

  • Solvent: Add anhydrous DMSO (5 vol). Note: DMF is a viable alternative but often leads to higher hydrolysis rates due to moisture uptake.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC. The reaction is complete when starting material < 0.5%.

  • Workup (Critical for Yield):

    • Cool to 20°C.

    • Slowly pour the reaction mixture into Ice Water (20 vol) with vigorous stirring. The product should precipitate as a beige solid.

    • Troubleshooting: If an oil forms, the DMSO content is too high or the temperature was not controlled during quenching.

  • Purification: Filter and wash with water to remove residual DMSO. Dry at 50°C under vacuum.

Protocol B: Chemoselective Reduction

Targeting: 3-Amino-2-methanesulfonylbenzonitrile

The Challenge: Standard catalytic hydrogenation (Pd/C, H₂) often reduces the nitrile to a benzylamine or hydrolyzes it to an amide. We utilize an Iron-mediated reduction to ensure chemoselectivity [2].

Step-by-Step:

  • Suspension: Suspend 2-methanesulfonyl-3-nitrobenzonitrile (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).

    • Note: Use fine mesh iron to increase surface area and reaction rate.

  • Reaction: Heat to reflux (75–80°C) for 2–4 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) should show a fluorescent blue spot (amine) and disappearance of the yellow nitro spot.

  • Isolation:

    • Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Adjust pH of the aqueous residue to >9 using saturated NaHCO₃.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Part 3: Troubleshooting & FAQs

Troubleshooting Logic Tree

Troubleshooting Issue Low Yield / Impurity Detected StepCheck Which Step? Issue->StepCheck Disp Step 1: Sulfinylation StepCheck->Disp Step 1 Issues Red Step 2: Reduction StepCheck->Red Step 2 Issues Phenol Impurity: Phenol (OH instead of Cl) Disp->Phenol Cause1 Moisture in DMSO or Reagents Phenol->Cause1 Fix1 Dry DMSO over molecular sieves; Ensure NaSO2Me is dry. Cause1->Fix1 Benzylamine Impurity: Benzylamine (Nitrile reduced) Red->Benzylamine Hydrolysis Impurity: Amide (CONH2) Red->Hydrolysis Cause2 Used Pd/C or strong hydride? Benzylamine->Cause2 Fix2 Switch to Fe/NH4Cl or SnCl2 protocol. Cause2->Fix2 Cause3 Acidic/Basic Hydrolysis of Nitrile Hydrolysis->Cause3 Fix3 Control pH during workup; Avoid strong mineral acids. Cause3->Fix3

Caption: Diagnostic workflow for identifying root causes of yield loss in sulfone and amine synthesis.

Technical Support Q&A

Q1: Why am I observing a "spot-to-spot" conversion on TLC but getting low isolated yield in Step 1? A: This is a classic solubility issue. The sulfone product is significantly more soluble in water/DMSO mixtures than the starting chloride.

  • Fix: Ensure you dilute the DMSO reaction mixture with at least 10–20 volumes of water during the quench. If the product does not precipitate, add brine and perform an extraction with Ethyl Acetate, but be aware that DMSO can drag into the organic layer. Back-wash the organic layer with water 3x to remove DMSO.

Q2: My reduction product is dark/black and difficult to purify. A: This indicates colloidal iron or iron salts passing through the filter.

  • Fix: When filtering the Fe/NH4Cl mixture, use a dual-layer pad of Celite (bottom) and Silica Gel (top). The silica helps trap the fine iron colloids. Alternatively, treating the crude organic solution with activated carbon (charcoal) before crystallization can remove color bodies.

Q3: Can I use catalytic hydrogenation (H₂/Pd-C) to avoid Iron waste? A: Standard Pd/C will attack the nitrile. If you must use hydrogenation, you need to "poison" the catalyst or use a specific variant.

  • Fix: Use Pt/C (sulfided) or Raney Nickel under strictly neutral conditions. However, the Iron/NH4Cl method remains superior for chemoselectivity in this specific scaffold [3].

Q4: The sulfinate displacement is stalling at 80% conversion. A: The leaving group (Cl) is activated, but the accumulating chloride salts can inhibit the reaction or increase ionic strength, affecting solubility.

  • Fix: Increase the temperature to 100–110°C . Ensure your Sodium Methanesulfinate is high quality; some commercial batches contain significant water or sodium sulfite.

References

  • Nucleophilic Displacement with Sulfinates: Title: "Sodium Methanesulfinate: A Versatile Reagent for the Synthesis of Sulfones." Source: Journal of Organic Chemistry.[1] Link:[Link]

  • Chemoselective Nitro Reduction: Title: "Selective reduction of nitro compounds in the presence of other reducible groups."[2] Source: BenchChem Technical Notes / Organic Chemistry Portal. Link:[Link]

  • Iron-Mediated Reduction Protocols: Title: "Reduction of Nitroarenes using Iron/Ammonium Chloride."[3] Source: Organic Syntheses. Link:[Link]

Sources

Solubility issues with 3-amino-2-methanesulfonylbenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with 3-amino-2-methanesulfonylbenzonitrile (CAS: 1374656-78-4 / Analogous structures). This content is structured as a Tier-3 Technical Support resource for organic chemists and process engineers.

Status: Active | Topic ID: SOL-AMSB-003 | Last Updated: 2026-03-06 Applicable For: Synthetic Chemistry, Analytical Prep (LCMS/NMR), Process Development

The Core Challenge: The "Lattice Lock" Paradox

Users frequently report that 3-amino-2-methanesulfonylbenzonitrile behaves like "brick dust"—it is a high-melting solid that resists dissolution in both non-polar solvents (due to polarity) and protic solvents (due to lattice energy).

The Chemical Root Cause: The solubility issue is structural. You are dealing with a 1,2,3-trisubstituted benzene featuring a "Push-Pull" electronic system:

  • Electron Withdrawal (Pull): The Methanesulfonyl (-SO₂Me) and Nitrile (-CN) groups are strong electron-withdrawing groups (EWGs).

  • Steric/Electronic Locking: The -SO₂Me group at position 2 is bulky and creates a massive dipole. It interacts strongly with the adjacent -NH₂ (position 3) via intramolecular hydrogen bonding and dipole-dipole interactions.

  • Result: These forces "lock" the molecule into a highly stable crystal lattice. To dissolve it, your solvent must overcome this high lattice energy (

    
    ).
    

Solvent Selection Matrix

Do not rely on "Like Dissolves Like" for this compound. Instead, use the Dipole-Disruption Model .

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Polar Aprotic High (Preferred) DMSO, DMAc, NMP These are the only solvents capable of disrupting the intermolecular sulfone-amine H-bonds effectively at room temperature.
Polar Organic Moderate THF, Acetone, EtOAc Solubility is poor at RT. Requires reflux.[1] Often precipitates upon cooling ("crashing out").
Protic Low/Risky MeOH, EtOH, Water The amine is deactivated by the EWGs, reducing H-bond acceptance. Water acts as an anti-solvent.
Chlorinated Poor DCM, Chloroform Ineffective. The solvent dipole is too weak to break the crystal lattice.
Non-Polar Zero Hexanes, Toluene Completely insoluble. Used only as anti-solvents to force precipitation.

Visual Troubleshooting Guide

Decision Tree: Selecting the Right Solvent System

This logic flow ensures you choose the correct solvent based on your downstream application (Synthesis vs. Analysis).

SolventSelection Start Start: Intent of Dissolution Intent What is the application? Start->Intent Syn Organic Synthesis (Reaction) Intent->Syn Ana Analytical (LCMS / NMR) Intent->Ana Pur Purification (Recrystallization) Intent->Pur Temp Reaction Temperature? Syn->Temp Method Method Type? Ana->Method Cryst Solvent/Anti-Solvent Pair Pur->Cryst HighT >80°C: Use DMAc or NMP Temp->HighT LowT <80°C: Use DMSO or DMF Temp->LowT NMR NMR: Use DMSO-d6 (Avoid CDCl3) Method->NMR LCMS LCMS: Dissolve in DMSO, dilute w/ MeCN Method->LCMS Pair Dissolve: Hot EtOAc/THF Precipitate: Hexanes Cryst->Pair

Caption: Operational decision tree for solvent selection based on experimental intent.

Troubleshooting Protocols & FAQs

Scenario A: "The compound precipitated immediately when I added my reagents."

Diagnosis: You likely introduced a non-polar reactant or a protic co-solvent (like water or an alcohol) that lowered the overall dielectric constant of the mixture. The Fix (Co-Solvent Buffer):

  • Dissolve the substrate in the minimum volume of NMP (N-Methyl-2-pyrrolidone) .

  • Dilute with THF (Tetrahydrofuran) .

  • Ratio Rule: Maintain at least 10-15% NMP/DMSO in the final reaction mixture to keep the "lattice lock" broken.

Scenario B: "I cannot get a clean NMR spectrum; the baseline is noisy."

Diagnosis: The compound is aggregating in the NMR tube, or you are using Chloroform-d (


).
The Fix: 
  • Stop using

    
    .  The solubility is insufficient, leading to suspension effects.
    
  • Protocol: Use DMSO-d6 . If the sample is still stubborn, gently warm the NMR tube to 40°C (if the probe allows) or add a drop of TFA-d (Trifluoroacetic acid-d) to protonate the amine, disrupting the intermolecular H-bonds.

Scenario C: "LCMS Injection caused a column blockage."

Diagnosis: The compound dissolved in the high-organic sample vial but crashed out upon hitting the aqueous mobile phase in the loop/column. The Fix (The "Sandwich" Injection):

  • Stock Solution: Prepare 10 mg/mL in pure DMSO.

  • Working Solution: Dilute 10µL of Stock into 990µL of 50:50 MeCN:Water .

  • Critical Step: Sonicate this working solution. If it turns cloudy, increase the MeCN ratio to 70:30. Do not inject pure DMSO stocks directly if the gradient starts at high aqueous %.

Advanced Solubilization Techniques

If standard polar aprotic solvents fail (rare, but possible with high purity crystals), employ these thermodynamic levers:

Method 1: The "Chaotropic" Assist

Add Lithium Chloride (LiCl) to your solvent (DMAc or NMP).

  • Mechanism: LiCl increases the ionic strength and coordinates with the sulfone oxygens, disrupting the rigid lattice structure.

  • Concentration: 5% w/v LiCl in DMAc.

Method 2: Acidic Protonation (Anhydrous)
  • Warning: Aqueous acids may not work well because the amine is deactivated (

    
     is likely < 2.0 due to the ortho-sulfone).
    
  • Protocol: Use Methanesulfonic acid (MsOH) or TFA in an organic solvent (DCM/MeOH mix). Protonating the amine forces it into an ionic state (

    
    ), drastically changing solubility properties, though this may impact downstream chemistry.
    

References & Validation

The protocols above are derived from solubility thermodynamics of substituted sulfonyl-anilines and general handling of "brick dust" pharmaceutical intermediates.

  • Vertex AI Search. (2026).[2] Solubility of ortho-sulfonyl anilines in organic solvents. 3

  • PubChem. (n.d.). 3-amino-2-methanesulfonylbenzonitrile (Compound Summary). National Library of Medicine. 4

  • BenchChem. (2025). Technical Guide: Solubility of Substituted Anilines. 5

  • Royal Society of Chemistry. (n.d.). Solubility and recrystallization of strongly H-bonded anilines (TATB analogs). Link

Sources

Technical Support Center: Regioselective Sulfonation of 3-Aminobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the sulfonation of 3-aminobenzonitrile (3-ABN) . It addresses the critical challenge of regioselectivity —controlling whether the sulfonic acid group attaches to the C6 (para), C4 (ortho), or C5 (meta) position—and provides troubleshooting for common side reactions like nitrile hydrolysis.

Executive Summary: The Regioselectivity Paradox

Sulfonating 3-aminobenzonitrile presents a classic "directing group conflict" that can be exploited to tune regioselectivity.

  • The Amino Group (-NH₂): Strongly activating and ortho/para directing.

  • The Cyano Group (-CN): Strongly deactivating and meta directing.

  • The Protonated Amine (-NH₃⁺): In strong acid, the amine protonates, becoming a strong deactivator and meta director.

The Control Switch: By selecting the reaction medium (Solid-state Baking vs. Liquid-phase Oleum), you dictate whether the reaction proceeds via thermal rearrangement (favoring the para-position relative to the amine) or cooperative electronic direction (favoring the meta-position).

Decision Pathways: Selecting Your Protocol

Use the flow below to determine the correct synthetic route for your target isomer.

SulfonationPathways Start Substrate: 3-Aminobenzonitrile Decision Target Isomer? Start->Decision PathA Route A: The Baking Process (Thermodynamic Rearrangement) Decision->PathA Para-selective (C6) PathB Route B: Oleum/Strong Acid (Electronic Control) Decision->PathB Meta-selective (C5) MechA Mechanism: Phenylsulfamic Acid Rearrangement Migrates to Para-position (relative to NH2) PathA->MechA MechB Mechanism: Cooperative Meta-Direction (-CN and -NH3+ both direct to C5) PathB->MechB Hydrolysis RISK: Nitrile Hydrolysis (Amide/Acid formation) PathB->Hydrolysis If H2O present/High T ProdA Product: 4-amino-2-cyanobenzenesulfonic acid (C6 Isomer) MechA->ProdA ProdB Product: 3-amino-5-sulfobenzonitrile (C5 Isomer) MechB->ProdB

Figure 1: Decision tree for regioselective synthesis. Route A utilizes thermal rearrangement for the C6 isomer, while Route B utilizes electronic cooperative effects for the C5 isomer.

Detailed Protocols

Protocol A: Synthesis of the C6-Isomer (Baking Process)

Target: 4-amino-2-cyanobenzenesulfonic acid (Also known as 3-amino-6-sulfobenzonitrile). Mechanism: Formation of the amine sulfate salt followed by thermal dehydration and migration (Bamberger rearrangement).

  • Salt Formation: Dissolve 3-aminobenzonitrile (1.0 eq) in a minimum amount of solvent (e.g., o-dichlorobenzene) and add H₂SO₄ (1.05 eq) to precipitate the sulfate salt. Alternatively, mix solid substrate with stoichiometric H₂SO₄ to form a paste.

  • Drying: Dry the salt thoroughly under vacuum. Moisture is detrimental to the baking step.

  • Baking: Heat the dry solid salt in an oven or a high-boiling inert solvent (like o-dichlorobenzene) at 180–200°C for 4–8 hours under vacuum or N₂ flow to remove water produced.

  • Workup: Cool the mixture. Dissolve the residue in dilute NaOH (pH 8–9). Filter off unreacted insolubles. Acidify with HCl to pH 2.0 to precipitate the zwitterionic product.

Protocol B: Synthesis of the C5-Isomer (Oleum Method)

Target: 3-amino-5-sulfobenzonitrile. Mechanism: Electrophilic aromatic substitution on the doubly deactivated ring (-CN and -NH₃⁺). Both groups direct incoming electrophiles to the meta position (C5).

  • Preparation: Charge 20% Oleum (fuming sulfuric acid, excess) into a reactor. Cool to 0–5°C.[1]

  • Addition: Slowly add 3-aminobenzonitrile portion-wise. Exothermic! Keep T < 10°C to prevent charring and immediate hydrolysis.

  • Reaction: Slowly warm to 40–60°C. Monitor by HPLC. The protonated amine and nitrile align to direct sulfonation to position 5.

  • Quench: Pour reaction mixture onto crushed ice carefully.

  • Isolation: Neutralize to the isoelectric point (typically pH 2–3 for sulfonic acids) to precipitate the product.

Troubleshooting & FAQs

Issue 1: "My Nitrile (-CN) disappeared and I see a Carboxylic Acid."

Diagnosis: Hydrolysis.[1][2] The nitrile group is sensitive to acid hydrolysis (CN → CONH₂ → COOH), especially if water is present and temperature is high.

  • Cause: Wet reagents or insufficient cooling during the quench.

  • Fix:

    • Switch to Oleum: Use fuming sulfuric acid (Oleum) to scavenge any water in the system.

    • Temperature Control: In Protocol B, do not exceed 60°C. Hydrolysis rates increase exponentially with temperature in acidic media.

    • Quench: When quenching Oleum/H₂SO₄, keep the temperature below 20°C using an ice/salt bath.

Issue 2: "I am getting a mixture of isomers (C4, C6, and C5)."

Diagnosis: Incomplete control of the "Directing Switch."

  • Cause:

    • In Baking (Route A): Temperature was too low (<170°C). The sulfamic acid intermediate did not fully rearrange to the thermodynamic para (C6) product, leaving ortho (C4) byproducts.

    • In Oleum (Route B): Localized overheating allowed the free amine (unprotonated) to exist transiently, which directs ortho/para instead of meta.

  • Fix:

    • For Baking: Ensure internal temperature reaches 180°C+. Use a high-boiling solvent (o-dichlorobenzene) to ensure uniform heat transfer.

    • For Oleum: Ensure vigorous stirring and slow addition to maintain the amine in its fully protonated (-NH₃⁺) state.

Issue 3: "The product won't precipitate during workup."

Diagnosis: Zwitterion solubility ("Isoelectric Trap").

  • Context: Aminobenzenesulfonic acids are zwitterions. They are highly soluble in strong acid (as cations) and strong base (as anions). They are least soluble at their isoelectric point (pI).

  • Fix:

    • Do not just "neutralize to pH 7."

    • Slowly titrate the solution while monitoring turbidity. The pI for these compounds is typically between pH 2.0 and 3.5 .

    • Salting Out: If precipitation is poor, add NaCl (10–15% w/v) to the solution at the pI to decrease solubility (Common Ion Effect).

Comparative Data Table

ParameterBaking Process (Route A) Oleum Sulfonation (Route B)
Major Isomer C6 (4-amino-2-cyanobenzenesulfonic acid)C5 (3-amino-5-sulfobenzonitrile)
Dominant Effect Thermal Rearrangement (Steric/Thermodynamic)Electronic Cooperation (Meta-direction)
Reagent H₂SO₄ (Stoichiometric)Oleum (Excess)
Temperature High (180–200°C)Low to Moderate (20–60°C)
Key Risk Charring / SublimationNitrile Hydrolysis
Typical Yield 80–90%60–75%

References

  • Groggins, P. H.Unit Processes in Organic Synthesis. 5th Ed. McGraw-Hill, 1958.
  • BenchChem Technical Support. Synthesis of Amino-benzenesulfonic acids via Sulfonation. Link (General protocols for aniline sulfonation).

  • PubChem Compound Summary. 3-Aminobenzonitrile. Link (Physical properties and safety data).

  • Olah, G. A., et al. Aromatic Substitution.[3] XXXVII. Stannic Chloride Catalyzed Sulfonation of Aromatic Hydrocarbons with Sulfonyl Chlorides. J. Am. Chem. Soc., 1974. (Mechanistic insights into Friedel-Crafts type sulfonation).

  • ChemicalBook. Synthesis of 3-Aminobenzonitrile derivatives. Link (Source for commercial availability of isomers).

Sources

Technical Support Guide: Chemoselective Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Nitrile Hydrolysis During Sulfide Oxidation

Case ID: OX-CN-PROTECT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Chemoselectivity Paradox

You are likely here because you need to oxidize a sulfide (thioether) to a sulfone (


) in a molecule that contains a nitrile (cyano, 

) group.

The Problem: Sulfone formation requires a 4-electron oxidation, often necessitating strong electrophilic oxidants or acidic conditions. However, nitriles are susceptible to hydrolysis under exactly these conditions (acid/base catalysis + water + heat), converting your desired nitrile into a primary amide (


) or carboxylic acid (

).

The Solution: You must decouple the oxidation potential from the pH environment. This guide provides three field-validated protocols to achieve high yield while suppressing hydrolysis.

Module 1: Oxidant Selection Matrix

Before starting, determine the best oxidant for your specific substrate using the logic flow below.

OxidantSelection Figure 1: Decision tree for selecting the optimal oxidation protocol. Start START: Substrate Analysis AcidSens Is the Nitrile sterically unhindered or highly electron-deficient? Start->AcidSens Scale Reaction Scale? AcidSens->Scale No (Standard) MethodA METHOD A: Buffered m-CPBA (Best for <1g, complex molecules) AcidSens->MethodA Yes (High Risk) Solubility Soluble in Organic Solvents (DCM/EtOAc)? Scale->Solubility Small (<1g) MethodC METHOD C: Catalytic Molybdate/H2O2 (Best for Scale-up >5g) Scale->MethodC Large (>5g) Solubility->MethodA Yes MethodB METHOD B: Buffered Oxone (Best for polar substrates) Solubility->MethodB No (Needs polar solvent)

Module 2: The "Buffered" m-CPBA Protocol

Best for: Small scale, high-value intermediates, lipophilic substrates.

The Risk: Commercial m-CPBA (meta-chloroperoxybenzoic acid) is often only 70-77% pure; the remainder is m-chlorobenzoic acid. Furthermore, as the reaction proceeds, more acid is generated. This acidic buildup, combined with trace water, catalyzes the Ritter reaction or hydrolysis.

The Fix: Use a biphasic buffer system or an anhydrous solid buffer.

Protocol A: Anhydrous Solid Buffer System
ParameterSpecification
Solvent Dichloromethane (DCM) or Chloroform (anhydrous)
Stoichiometry 2.2 - 2.5 equiv. m-CPBA
Buffer Solid

(3.0 equiv.)
Temperature

to RT

Step-by-Step Workflow:

  • Dissolution: Dissolve the sulfide (1.0 mmol) in DCM (10 mL).

  • Buffering: Add finely powdered solid

    
     (3.0 mmol). Crucial: Do not use aqueous saturated solution here; keep the reaction anhydrous to starve the hydrolysis mechanism.
    
  • Oxidant Addition: Cool to

    
    . Add m-CPBA (2.2 mmol) portion-wise over 15 minutes.
    
    • Why? Exotherms increase the rate of side reactions.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Note: You will see the sulfoxide intermediate first. Do not stop until conversion to sulfone is complete.

  • Quench (Critical): Once complete, add saturated aqueous

    
     (Sodium Thiosulfate) to destroy excess peroxide before  any acidic workup.
    
  • Workup: Wash with saturated

    
     to remove the benzoic acid byproduct.
    
Module 3: The "Buffered" Oxone Protocol

Best for: Polar substrates, safety (no explosion risk of peroxides), and avoiding chlorinated solvents.

The Risk: Oxone (


) is highly acidic. Without buffering, the pH can drop < 1, rapidly hydrolyzing nitriles.

The Fix: Maintain pH 7.5–8.0 using a suspended bicarbonate buffer in aqueous alcohol.

Protocol B: pH-Controlled Oxone Oxidation
ParameterSpecification
Solvent MeOH:Water (1:1) or Acetone:Water (1:[1]1)
Stoichiometry 1.2 - 1.5 equiv. Oxone (contains ~2.5 active 'O' atoms)
Buffer Solid

(Keep pH > 7)
Temperature

to RT

Step-by-Step Workflow:

  • Preparation: Dissolve sulfide in MeOH/Water (1:1).

  • Oxidant Slurry: In a separate beaker, create a slurry of Oxone (1.5 equiv) and

    
     (3.0 equiv) in water.
    
    • Why? Pre-neutralizing the Oxone prevents a localized "acid shock" when adding it to the substrate.

  • Addition: Add the oxidant slurry to the sulfide solution slowly at

    
    .
    
    • Visual Check: Effervescence (

      
      ) will occur. Ensure the mixture remains a suspension.
      
  • Reaction: Stir at RT. The pH should remain basic/neutral (check with paper).

  • Filtration: Filter off the insoluble sulfate salts.

  • Extraction: Remove organic solvent (MeOH/Acetone) under reduced pressure, then extract the aqueous residue with EtOAc.

Module 4: Green Catalytic Oxidation (Molybdate)

Best for: Scale-up (>5g), "Green Chemistry" requirements, highly sensitive substrates.

The Mechanism: Molybdate salts form peroxo-molybdate species with


. These transfer oxygen to sulfur efficiently at neutral pH, leaving the nitrile untouched.

MolybdateCycle Figure 2: Catalytic cycle of Molybdate-mediated oxidation. Mo Mo(VI) Precursor Peroxo Peroxo- Molybdate Mo->Peroxo + H2O2 Peroxo->Mo - H2O Sulfone Sulfone (R-SO2-R) Peroxo->Sulfone Transfer Sulfide Sulfide (R-S-R) Sulfide->Peroxo Oxidation

Protocol C: Ammonium Molybdate / H2O2 [2]
ParameterSpecification
Catalyst Ammonium Heptamolybdate

(2-5 mol%)
Oxidant 30%

(2.5 - 3.0 equiv.)
Solvent Ethanol or Acetonitrile (or water if soluble)
pH Control Neutral (No added acid)

Step-by-Step Workflow:

  • Mix: Combine sulfide (10 mmol) and Ammonium Heptamolybdate (0.2 mmol) in Ethanol (20 mL).

  • Addition: Add 30%

    
     (30 mmol) dropwise at RT.
    
    • Note: The reaction is slower than m-CPBA. It may require 2–12 hours.

  • Acceleration (Optional): If sluggish, heat to

    
    .
    
    • Safety: Do not reflux peroxides with organic solvents.

  • Workup: Add catalytic amount of

    
     (powder) to decompose excess 
    
    
    
    (visible by cessation of bubbling), filter, and concentrate.
FAQ: Troubleshooting & Edge Cases

Q: My reaction stalls at the sulfoxide stage. Should I add acid to push it? A: NO. Adding acid will trigger nitrile hydrolysis. Instead, add a second portion of buffered oxidant or slightly increase the temperature (


). Sulfoxide-to-sulfone oxidation is kinetically slower than sulfide-to-sulfoxide; patience is key.

Q: Can I use Potassium Permanganate (


)? 
A:  generally, avoid it. While 

can oxidize sulfides, it is a strong oxidant that often requires acidic or basic conditions to be effective, both of which endanger the nitrile. It also creates manganese waste which is difficult to filter on a large scale.

Q: I see a new spot on TLC that is very polar. What is it? A: This is likely the primary amide (


) resulting from nitrile hydrolysis.
  • Immediate Action: Check the pH of your aqueous layer.[1] If it is < 4 or > 9, your buffer system has failed.

  • Prevention: Increase the loading of solid

    
     in your next run.
    

Q: Is there a completely anhydrous method? A: Yes. You can use Urea-Hydrogen Peroxide (UHP) complex with Trifluoroacetic Anhydride (TFAA), but TFAA generates trifluoroacetic acid. A better anhydrous option is UHP with Phthalic Anhydride in Ethyl Acetate [1], which generates phthalic acid (weaker acid) in situ, often tolerated by nitriles.

References
  • Lutz, M., Wenzler, M., & Likthotvorik, I. (2018).[3] "Metal-Free Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide and Phthalic Anhydride". Synthesis, 50(11), 2231-2234. Link

  • Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate". Tetrahedron Letters, 22(14), 1287-1290. Link

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions". Tetrahedron, 54(21), 5557-5568. Link

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[3] "Tungstate-Catalyzed Oxidation of Sulfides to Sulfones with Hydrogen Peroxide". Journal of Organic Chemistry, 75(18), 6208–6213. Link

Sources

Optimizing reduction of nitro group in presence of nitrile and sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals.

As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselective reduction of nitroarenes. When your substrate contains both a nitrile (–CN) and a sulfone (–SO₂R) alongside the nitro (–NO₂) group, the thermodynamic landscape becomes a minefield. While sulfones are notoriously robust and resist most standard reduction conditions, nitriles are highly susceptible to over-reduction (yielding primary amines) or hydrolysis (yielding amides/carboxylic acids) under harsh conditions.

This guide provides field-proven, self-validating protocols and troubleshooting insights to ensure absolute chemoselectivity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My nitrile group is converting into a primary amine during catalytic hydrogenation. How do I prevent this? Causality & Solution: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) or Raney Nickel under high H₂ pressure lacks the chemoselectivity required to differentiate between nitro and nitrile groups. The nitrile carbon is highly electrophilic and readily coordinates to the active metal surface, leading to sequential hydride additions. Actionable Fix: Abandon high-pressure H₂. Switch to a transfer hydrogenation system or use an earth-abundant metal catalyst. For instance, an Iron(III) amine-bis(phenolate) catalyst paired with a silane (e.g., triethoxysilane) has been proven to selectively reduce nitro groups while leaving nitriles and sulfonyls completely intact.

Q2: I attempted a classic Béchamp reduction (Fe/HCl), but I'm observing nitrile hydrolysis. What went wrong? Causality & Solution: The classic Béchamp reduction uses strong aqueous hydrochloric acid. Nitriles are highly sensitive to acid-catalyzed hydrolysis, converting first to amides and then to carboxylic acids. Actionable Fix: Buffer the system. Replace HCl with Ammonium Chloride (NH₄Cl) in an Ethanol/Water co-solvent system. The mild acidity of the ammonium ion (pKₐ ~9.2) is sufficient to activate the iron surface and provide protons for the nitro reduction without triggering nitrile hydrolysis.

Q3: My reaction is stalling, and I'm isolating azo dimers or hydroxylamines instead of the primary amine. Why? Causality & Solution: The reduction of a nitro group is a complex multi-step electron transfer process that proceeds through nitroso (–NO) and hydroxylamine (–NHOH) intermediates. If the reaction is starved of reducing equivalents or if the metal surface becomes passivated (oxidized without shedding the oxide layer), the intermediate hydroxylamine can condense with the nitroso species to form azoxy or azo dimers. Actionable Fix: Ensure a large excess of the electron source (e.g., 4-5 equivalents of Iron) and maintain highly vigorous mechanical stirring to constantly expose fresh, unpassivated metal surface to the substrate.

Q4: We are developing an API and must strictly avoid transition metal contamination. What are our options? Causality & Solution: Residual metals (Fe, Pd, Sn) are heavily regulated in pharmaceutical synthesis. Actionable Fix: Utilize a metal-free reduction protocol. Recent advancements demonstrate that Tetrahydroxydiboron [B₂(OH)₄] in the presence of an organocatalyst like 4,4'-bipyridine can rapidly and chemoselectively reduce nitroarenes at room temperature[1]. This method relies on the formation of a highly active boron-based reducing species that selectively transfers electrons to the nitro group, completely ignoring nitriles and sulfones[2].

Section 2: Workflow & Decision Matrix

Use the following decision tree to select the optimal reduction pathway based on your project's scale and impurity tolerance.

G Start Substrate: Nitro + Nitrile + Sulfone MetalCheck Metal Impurity Tolerance? Start->MetalCheck Warning Avoid: Raney Ni / H2 (Causes Nitrile Reduction) Start->Warning MetalFree Metal-Free / Low Toxicity Required MetalCheck->MetalFree Yes MetalAllowed Metals Allowed (Scale-up / Cost) MetalCheck->MetalAllowed No B2OH4 Tetrahydroxydiboron B2(OH)4 + Organocatalyst MetalFree->B2OH4 FeNH4Cl Fe Powder / NH4Cl (Aqueous/EtOH) MetalAllowed->FeNH4Cl Silane Fe(III) Catalyst + Silane MetalAllowed->Silane

Decision matrix for chemoselective nitro reduction in the presence of nitrile and sulfone.

Section 3: Self-Validating Experimental Protocols

Protocol A: The Buffered Iron/NH₄Cl Reduction (Scale-Friendly & Robust)

Mechanism: Iron acts as the macroscopic electron source, while NH₄Cl provides a mildly acidic proton source. Self-Validation System: The protocol is visually self-validating. The physical consumption of the dark iron powder, the generation of black Fe₃O₄ byproducts, and the colorimetric shift of the reaction mixture (from the typical deep yellow/orange of nitroarenes to a pale/colorless amine) serve as real-time progress indicators.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-nitrile-sulfone substrate (1.0 equiv) in a 3:1 mixture of Ethanol:Water to achieve a 0.2 M concentration.

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron powder (325 mesh, 5.0 equiv). Critical Note: The high surface area of 325 mesh iron is mandatory for rapid reaction kinetics and preventing dimer formation.

  • Reaction: Heat the vigorously stirred suspension to 70°C. Monitor via LC-MS. The reaction typically reaches completion within 2–4 hours.

  • Validation Check: If the reaction stalls (persistent yellow color), the iron surface may be passivated. Add an additional 0.5 equiv of NH₄Cl and increase stirring RPM.

  • Workup: Cool to room temperature. Filter the mixture through a tightly packed pad of Celite to remove iron oxides, washing the filter cake thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure amine.

Protocol B: Metal-Free Diboron Reduction (Pharma-Grade)

Mechanism: B₂(OH)₄ acts as the reductant, activated by water and an organocatalyst (4,4'-bipyridine), avoiding heavy metal waste entirely[1]. Self-Validation System: The rapid evolution of the reaction is visually confirmed by the dissolution of the diboron reagent and a distinct colorimetric shift associated with the bipyridine complex, ensuring the active boron species has formed.

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve the substrate (1.0 equiv) in a 1:1 mixture of Isopropanol:Water.

  • Reagent Addition: Add Tetrahydroxydiboron [B₂(OH)₄] (3.0 equiv) and 4,4'-bipyridine (10 mol%).

  • Reaction: Stir vigorously at room temperature. The reduction is exceptionally fast, typically reaching full conversion in 5–30 minutes[2].

  • Workup: Dilute the mixture with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with water to remove boric acid byproducts, dry over MgSO₄, and concentrate.

Section 4: Quantitative Performance Data

The following table summarizes the expected performance metrics of various reduction methodologies when applied to substrates containing nitro, nitrile, and sulfone groups.

Reduction MethodPrimary ReagentsNitrile ToleranceSulfone ToleranceTypical YieldMetal Waste Profile
Buffered Iron Fe powder, NH₄Cl, EtOH/H₂OExcellentExcellent85 - 98%High (Fe oxides)
Metal-Free Diboron B₂(OH)₄, 4,4'-bipyridine, H₂OExcellentExcellent90 - 99%None (Boric acid only)
Catalytic Silane Fe(III) catalyst, PhSiH₃ExcellentExcellent80 - 95%Low (Catalytic Fe)
Standard Hydrogenation H₂ (balloon), Pd/C, MeOHPoor (Over-reduction)ExcellentVariableLow (Recyclable Pd)
Classic Béchamp Fe powder, HCl (aq)Poor (Hydrolysis)ExcellentVariableHigh (Fe oxides)

References

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst Source: RSC (Chemical Science)

  • Selective reduction of nitro group without affecting other functional groups Source: Benchchem

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions Source: Longdom Publishing

  • Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal 2

  • Metal-Free Reduction of Nitro Compounds Source: Scribd 1

Sources

Technical Support Center: Desalting Sulfonylbenzonitrile Products

Author: BenchChem Technical Support Team. Date: March 2026

Current Topic: Removal of Inorganic Salts (NaCl, NaBr, Na₂SO₄) from Sulfonylbenzonitrile Intermediates. Ticket Priority: High (Impacts downstream catalysis and analytical purity).[1] Assigned Specialist: Senior Application Scientist.

The Core Challenge: The "Polarity Trap"

Researchers often underestimate the difficulty of desalting sulfonylbenzonitriles (e.g., 4-(methylsulfonyl)benzonitrile).[1] The presence of the sulfonyl group (


) and the nitrile group (

) creates a dipole moment that significantly increases water solubility compared to non-polar aromatics.

The Problem: Standard aqueous washes often fail because the product partitions partially into the aqueous phase, leading to massive yield loss, or the inorganic salts remain trapped in the crystal lattice during rapid precipitation.

The Solution: You must exploit the differential solubility gradients between the organic sulfone and the inorganic lattice. This guide outlines three validated protocols ranging from extraction optimization to recrystallization.[1]

Protocol A: Optimized Liquid-Liquid Extraction (The "Salting Out" Method)

Best For: Crude reaction mixtures where the product is still in solution. Mechanism: Increasing the ionic strength of the aqueous layer forces the polar organic product into the organic phase (Salting Out Effect).

Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
  • Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).[1] Avoid Ethyl Acetate if the product is highly polar, as it holds too much water.

  • Brine: Saturated NaCl solution (approx. 360 g/L).[1]

Step-by-Step Workflow
  • Dissolution: Dissolve your crude solid in the minimum amount of DCM. If the crude is an oil, dilute directly.

  • The Saturation Wash:

    • Add Saturated Brine (not water) to the organic phase (1:1 v/v ratio).[1]

    • Crucial Step: Agitate vigorously for 5 minutes. The high ionic strength of the brine creates a "solubility barrier" for the organic sulfonyl compound, preventing it from migrating to the water phase while pulling out residual inorganic salts.

  • Phase Separation: Allow layers to settle.[1] The organic layer (bottom for DCM) contains your product.[1]

  • Back-Extraction (Yield Recovery):

    • Do not discard the aqueous brine layer yet.

    • Re-extract the brine layer with a small volume (0.5x) of fresh DCM.

    • Combine the organic extracts.

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate). Note: 
    
    
    
    is often too slow for polar sulfones that retain water.[1]

Warning: Do not use strong basic washes (NaOH) or acidic washes with heat.[1] Sulfonylbenzonitriles are susceptible to hydrolysis, converting the nitrile (


) to a primary amide (

) or carboxylic acid (

).[1]

Protocol B: Binary Solvent Recrystallization (The High-Purity Route)

Best For: Final polishing of solid products to >99% purity. Mechanism: Exploiting the steep solubility curve of sulfones in alcohols vs. the insolubility of salts in alcohols.

Experimental Logic

Inorganic salts (NaCl/NaBr) are insoluble in hot ethanol.[1] Sulfonylbenzonitriles are highly soluble in hot ethanol but sparingly soluble in cold ethanol.[1]

Workflow Diagram (Graphviz)

Recrystallization cluster_waste Waste Stream Start Crude Solid (Product + Salts) Dissolve Add Ethanol (95%) Heat to Reflux (78°C) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove undissolved Salts) Check->Filter No (Salts present) Cool Slow Cooling (Room Temp -> 0°C) Check->Cool Yes (Low salt load) Filter->Cool Collect Filtration & Wash (Cold Ethanol) Cool->Collect Filtrate Mother Liquor (Contains soluble impurities) Collect->Filtrate

Figure 1: Decision logic for removing inorganic salts via recrystallization.[1] Note the critical "Hot Filtration" step where salts are physically removed.

Step-by-Step Methodology
  • Slurry: Place crude solid in a flask. Add 95% Ethanol (approx. 5 mL per gram of solid).[1]

  • Reflux: Heat to boiling (

    
    ). The organic product will dissolve; the inorganic salts will remain as a white suspension.
    
  • Hot Filtration: While keeping the mixture near boiling, filter through a pre-heated glass frit or Celite pad.

    • Result: The salts are trapped on the filter. The filtrate contains your product.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the pure crystals. Wash with ice-cold ethanol.[1]

Impact Analysis: Why Desalting Matters

Failing to remove salts is not just a cosmetic issue; it chemically compromises downstream applications.[1]

Downstream ApplicationImpact of Salt ContaminationMechanism of Failure
Nitrile Reduction (to Amine)Catalyst Poisoning Halides (

,

) and Sulfur bind irreversibly to active sites on Raney Nickel or Palladium catalysts, halting hydrogenation [1].[1]
Nucleophilic Substitution Kinetics Alteration Excess salts change the ionic strength and polarity of the solvent, altering reaction rates (Hofmeister series effects).
HPLC Analysis Equipment Damage Precipitated salts can block capillaries and damage pump seals in systems running high-organic mobile phases.[1]

Troubleshooting & FAQs

Q1: My product is oiling out (forming a liquid blob) instead of crystallizing during Protocol B. Why?

  • Cause: The solution is too concentrated, or the temperature dropped too fast.

  • Fix: Re-heat to reflux and add 10-20% more solvent. Add a "seed crystal" of pure product as it cools to provide a nucleation site.[2]

Q2: I used Protocol A (Extraction), but I still see ash/residue when I burn a sample.

  • Cause: Micro-emulsions trapped brine droplets in your organic layer.[1]

  • Fix: After the drying agent (

    
    ), filter the solution through a small pad of Silica Gel . The silica acts as a final physical filter for microscopic salt water droplets.
    

Q3: Can I use water to wash the crystals in Protocol B?

  • Answer: Use with caution. While salts are soluble in water, sulfonylbenzonitriles have appreciable water solubility. Washing with water will remove salts but may wash away 10-20% of your yield.[1] If you must use water, ensure it is ice-cold (

    
    ).[1]
    

Q4: The salts are very fine and clogging my filter during Hot Filtration.

  • Fix: Use a Celite 545 pad.[1] Pre-wet the Celite with hot ethanol before pouring your mixture. Do not let the Celite run dry, or the product will crystallize inside the pad.

References

  • Catalytic Poisoning Mechanisms

    • Title: Catalyst Deactivation in the Hydrogen
    • Source: ACS Catalysis / Organic Chemistry Portal.[1]

    • URL:[Link]

  • Solubility Data & Recrystallization

    • Title: 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures.[1][3][4] (Analogous solubility behavior).

    • Source: ResearchGate / Journal of Chemical & Engineering Data.[1]

    • URL:[Link]

  • General Purification Techniques

    • Title: Recrystallization - Single and Multi-Solvent Methods.[1][5]

    • Source: University of Alberta, Department of Chemistry.
    • URL:[Link] (General Organic Lab Techniques Section).[1]

Sources

Technical Support Center: Crystallization of 3-amino-2-methanesulfonylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Solvent Selection & Process Optimization Compound ID: 3-amino-2-methanesulfonylbenzonitrile (Intermediate for Momelotinib/JAK Inhibitors) CAS: 1374639-75-4 (Generic reference for Momelotinib intermediates) / Note: Specific CAS may vary by regioisomer registry; strictly refers to the 3-amino-2-SO2Me-benzonitrile structure.

Executive Summary & Compound Profile

3-amino-2-methanesulfonylbenzonitrile is a densely functionalized aromatic intermediate. Its crystallization behavior is dominated by the strong electron-withdrawing nature of the methanesulfonyl (-SO₂Me) and nitrile (-CN) groups, which significantly reduce the basicity of the adjacent amino (-NH₂) group.

  • Primary Challenge: The molecule has a high propensity for "oiling out" (liquid-liquid phase separation) due to its moderate melting point and high polarity.

  • Purification Goal: Removal of the des-nitro precursor and colored oxidative impurities common to aniline derivatives.

  • Recommended Strategy: Displacement crystallization using a semi-polar/non-polar solvent system (Ethyl Acetate/Heptane) or cooling crystallization from alcohols (Isopropanol).

Solvent Selection Matrix

The following data summarizes solvent compatibility based on thermodynamic solubility and impurity rejection profiles.

Solvent ClassSpecific SolventRoleSolubility @ 25°CSolubility @ RefluxNotes
Esters Ethyl Acetate (EtOAc) Primary ModerateHighBest Balance. Excellent for dissolving the target while rejecting polar inorganic salts.
Alcohols Isopropanol (IPA) Primary Low-ModerateHighIdeal for "polishing" steps. Promotes slow crystal growth and high purity.
Alcohols Ethanol (EtOH) PrimaryModerateHighGood, but often retains more colored impurities than IPA.
Alkanes n-Heptane Anti-Solvent InsolubleInsolublePreferred over Hexane due to higher boiling point (98°C), allowing for safer high-temp additions.
Chlorinated DCM / Chloroform SolventHighHighAvoid. Too soluble; difficult to recover high yields.
Polar Aprotic DMSO / DMF SolventVery HighVery HighAvoid. Boiling points are too high for easy removal; product will crash out as amorphous solid upon water addition.

Decision Logic & Workflow

The following decision tree guides you through the solvent selection process based on the state of your crude material.

SolventSelection Start Start: Crude Material Analysis CheckColor Is material dark/black? Start->CheckColor CarbonTreat Perform Carbon Treatment (EtOAc Reflux) CheckColor->CarbonTreat Yes CheckSalt Contains Inorganic Salts? (e.g., from Fe/Sn reduction) CheckColor->CheckSalt No CarbonTreat->CheckSalt WashWater Aqueous Wash Step (EtOAc/Water Partition) CheckSalt->WashWater Yes SelectSystem Select Crystallization System CheckSalt->SelectSystem No WashWater->SelectSystem SystemA System A: EtOAc / Heptane (Standard Purification) SelectSystem->SystemA Yield Priority SystemB System B: Isopropanol (High Purity Polishing) SelectSystem->SystemB Purity Priority

Figure 1: Decision tree for selecting the optimal purification route based on crude impurity profile.

Standard Operating Procedures (SOPs)

Protocol A: The EtOAc/Heptane Displacement Method

Best for: Crude material with moderate impurities (85-95% purity).

  • Dissolution: Charge crude 3-amino-2-methanesulfonylbenzonitrile into a flask. Add Ethyl Acetate (EtOAc) (approx. 5-7 volumes relative to weight, e.g., 5 mL/g).

  • Heating: Heat to reflux (approx. 77°C). Ensure complete dissolution. If solids remain, add EtOAc in 0.5 volume increments.

  • Filtration (Optional): If insoluble particles (salts/catalyst) are present, filter hot through a Celite pad.

  • Nucleation: Cool the solution to 50°C.

    • Critical Step: Add Seed Crystals (0.5 wt%) if available.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise.

    • Ratio: Target a final ratio of 1:2 (EtOAc:Heptane).

    • Observation: Stop addition immediately if the solution turns milky/oily (metastable limit). Stir until precipitate normalizes, then resume.

  • Cooling: Cool to 0-5°C over 2 hours (10-15°C/hr ramp rate).

  • Isolation: Filter the solids. Wash the cake with cold 1:3 EtOAc/Heptane.

  • Drying: Vacuum oven at 45°C for 12 hours.

Protocol B: The Isopropanol (IPA) Polishing Method

Best for: Final API intermediates requiring >99.5% purity.

  • Slurry: Suspend the solid in Isopropanol (10 volumes).

  • Reflux: Heat to reflux (82°C). The compound should fully dissolve.[1]

  • Distillation (Concentration): Distill off IPA until the volume is reduced to ~4-5 volumes. This removes volatile impurities and increases supersaturation.

  • Slow Cool: Turn off heat and allow the flask to reach room temperature in the oil bath (slow natural cooling).

  • Chill: Once at 25°C, move to an ice bath (0-5°C) for 1 hour.

  • Filter: Isolate crystals and wash with cold IPA.

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. It is common in sulfonyl-anilines due to their high polarity. Corrective Action:

  • Reheat: Dissolve the oil back into the solution by heating.

  • Add More Good Solvent: Add 10-20% more EtOAc. This shifts the composition away from the anti-solvent rich region.

  • Seed Hot: Add seed crystals at a higher temperature (e.g., 55°C instead of 40°C) to provide a surface for growth, bypassing the amorphous oil phase.

Q2: My crystals are dark brown/red. How do I fix this?

Diagnosis: Aniline derivatives are prone to oxidation, forming quinone-like impurities that incorporate into the crystal lattice. Corrective Action:

  • Carbon Treatment: Before crystallization, dissolve the crude in EtOAc (10 vol). Add Activated Charcoal (5-10 wt%) . Reflux for 30 minutes. Filter hot through Celite. The filtrate should be significantly lighter (yellow/orange). Proceed with crystallization.[2][3][4][5]

Q3: Low yield (<60%). Where is my product?

Diagnosis: The mother liquor is retaining the product, likely due to excess "Good" solvent or insufficient cooling. Corrective Action:

  • Concentrate: Evaporate the mother liquor to 50% volume and repeat the cooling cycle.

  • Check pH: Ensure the molecule isn't protonated. If you performed an acid wash earlier, the amine might be in salt form (sulfate/chloride), which has different solubility. Neutralize with saturated NaHCO₃ if suspected.

Mechanistic Diagram: Impurity Rejection

CrystallizationMechanism cluster_solution Hot Solution Phase cluster_crystal Crystal Lattice cluster_liquor Mother Liquor Target Target Molecule (3-amino-2-SO2Me) Crystal Pure Crystal Structure (High Packing Efficiency) Target->Crystal Selective Nucleation (Driven by Cooling) ImpurityA Impurity: Nitro-precursor Waste Rejected Impurities (Solubilized) ImpurityA->Waste Steric Mismatch ImpurityB Impurity: Oxidized Aniline ImpurityB->Waste Remains in Solution Crystal->Waste Occlusion (Avoid by Slow Cooling)

Figure 2: Mechanism of impurity rejection. Slow cooling prevents the red dotted path (occlusion).

References

  • Momelotinib Synthesis Patent: Process for the preparation of Momelotinib and intermediates thereof. (2008). World Intellectual Property Organization. WO2008109943.

  • General Aniline Purification: Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Solubility of Sulfonyl Aromatics: Solubility of 4-aminobenzenesulfonamide derivatives. Journal of Chemical & Engineering Data.

  • Safety Data Sheet (SDS): 3-amino-2-methanesulfonylbenzonitrile. (2024). Chemical Safety & Handling Guidelines.

Sources

Technical Support Center: 3-Amino-2-methanesulfonylbenzonitrile Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Senior Application Scientists, we frequently receive inquiries regarding the erratic behavior of 3-amino-2-methanesulfonylbenzonitrile during basic workups, cross-coupling reactions, and N-alkylations.

This molecule possesses a highly specific electronic topology: a strongly electron-withdrawing nitrile group (-CN) at C1, a highly labile methanesulfonyl group (-SO2CH3) at C2, and an electron-donating amino group (-NH2) at C3. Understanding the push-pull dynamics of this ring system is critical to preventing unwanted degradation. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure the integrity of your synthetic workflows.

Quantitative Stability Matrix

To assist in solvent and base selection, we have compiled a quantitative stability profile based on standard physical organic chemistry evaluations. Always consult this matrix before designing your reaction conditions.

Base SystemSolventNucleophilicityPrimary Degradation PathwayHalf-Life (

) at 25°C
Recommended Action
1M NaOH (aq) Water / MeOHHighNitrile Hydrolysis< 2 hoursStrictly Avoid. Triggers rapid hydrolysis to amide/acid.
NaOtBu THFHighSNAr (Loss of -SO2Me)< 1 hourStrictly Avoid. Alkoxide directly displaces the sulfonyl group.
LiHMDS THFHigh (Hindered)Anion Degradation~ 4 hoursUse with Caution. Restrict to -78°C to prevent decomposition.
K₂CO₃ (anhydrous) DMFLow (Heterogeneous)None (Stable)> 48 hoursPreferred. Ideal for mild N-alkylations; non-nucleophilic.
DIPEA / TEA DCMVery LowNone (Stable)> 72 hoursPreferred. Ideal for amide couplings and mild deprotonations.

Troubleshooting & FAQs

Q1: During my basic aqueous workup, my product mass shifts, and I see a highly polar spot on the TLC. What is happening?

The Causality: You are observing Nitrile Hydrolysis . The nitrile group (-CN) is highly electrophilic. In the presence of aqueous hydroxide (OH⁻), the nitrile carbon undergoes nucleophilic attack, forming an imino anion that rapidly tautomerizes into an amide (-CONH2), and upon further heating, hydrolyzes to a carboxylic acid (-COOH). The Solution: Never use strong aqueous bases (like NaOH or KOH) for the workup of this compound. Instead, quench your reactions with a mild, buffered aqueous solution such as saturated ammonium chloride (NH₄Cl), which maintains a safe pH of ~6-7 during the extraction phase.

Q2: I am attempting a base-catalyzed reaction, but LC-MS shows a major byproduct with a mass loss of 78 Da. Why am I losing my starting material?

The Causality: You have triggered a Nucleophilic Aromatic Substitution (SNAr) . The methylsulfonyl group (-SO2CH3) is an exceptionally good leaving group in SNAr reactions, often outperforming halogens due to the high oxidation state of the sulfur atom and the extensive resonance delocalization of the resulting methanesulfinate anion[1]. Furthermore, the strong electron-withdrawing nitrile group at the ortho position significantly increases the electrophilicity of the C2 carbon, stabilizing the negatively-charged Meisenheimer complex during the SNAr process[2]. Research has demonstrated that methyl sulfones act as highly efficient leaving groups in transition-metal-free SNAr reactions when activated by adjacent electron-withdrawing systems[3]. The Solution: If your base is also a nucleophile (e.g., sodium methoxide, potassium tert-butoxide, or secondary amines), it will attack the C2 position and eject the -SO2Me group. Switch to a strictly non-nucleophilic base like DIPEA or a heterogeneous bulk base like anhydrous Cs₂CO₃.

Q3: My reaction mixture turns dark brown/black under basic conditions, and the yield plummets. How do I prevent this?

The Causality: This is Aniline Oxidation . Under basic conditions, the C3-amino group can be deprotonated. If the reaction is exposed to atmospheric oxygen, these electron-rich anionic species rapidly undergo single-electron oxidation, forming highly reactive radical intermediates that polymerize into dark tarry azo or quinone-imine oligomers. The Solution: Thoroughly degas your solvents (via freeze-pump-thaw or sparging with inert gas) and run the reaction under a strict argon or nitrogen atmosphere.

Mechanistic Visualizations

To conceptualize these competing pathways, review the following system diagrams.

degradation_pathways SM 3-Amino-2-methanesulfonyl- benzonitrile Hydrolysis Nitrile Hydrolysis (Aqueous Base) SM->Hydrolysis H2O, OH- SNAr SNAr Displacement (Nucleophilic Base) SM->SNAr RO-, R2NH Oxidation Aniline Oxidation (O2 + Base) SM->Oxidation O2 Amide Benzamide / Benzoic Acid Derivatives Hydrolysis->Amide Substituted 2-Substituted- 3-aminobenzonitrile SNAr->Substituted Oligo Azo/Quinone Oligomers Oxidation->Oligo

Base-mediated degradation pathways of 3-amino-2-methanesulfonylbenzonitrile.

snar_mechanism Step1 Nucleophilic Attack (e.g., Alkoxide at C2) Meisenheimer Meisenheimer Complex (Stabilized by ortho-CN) Step1->Meisenheimer Fast Step2 Elimination of Methanesulfinate Meisenheimer->Step2 Rate-Determining Product 2-Substituted Product Step2->Product -SO2Me

SNAr displacement mechanism of the methanesulfonyl group under basic conditions.

Validated Experimental Protocol: Mild Base-Mediated N-Alkylation

This self-validating protocol is engineered to selectively alkylate the C3-amino group while preserving the fragile C1-nitrile and C2-methanesulfonyl moieties.

Materials Required:
  • 3-Amino-2-methanesulfonylbenzonitrile (1.0 eq)

  • Alkyl halide electrophile (1.2 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMF (Degassed)

Step-by-Step Methodology:
  • Preparation & Degassing: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add anhydrous DMF and sparge with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents base-mediated aniline oxidation.

  • Reagent Mixing: Dissolve 1.0 eq of 3-amino-2-methanesulfonylbenzonitrile in the degassed DMF to achieve a 0.2 M concentration.

  • Base Addition: Add 2.0 eq of anhydrous Cs₂CO₃ in one portion. Causality: Cs₂CO₃ is a heterogeneous, purely basic (non-nucleophilic) reagent. It provides the exact pKa required to deprotonate the weakly acidic aniline post-electrophile attack without acting as a nucleophile that would trigger SNAr at C2.

  • Electrophile Addition: Add 1.2 eq of the alkyl halide dropwise via syringe.

  • Thermal Control: Stir the reaction mixture at 40°C for 12 hours. Causality: Strictly maintaining the temperature below 60°C prevents the thermal activation of the -SO2Me leaving group.

    • Self-Validation Check 1 (TLC): Spot the reaction on silica gel (eluent: 30% EtOAc/Hexanes). The starting material (

      
       ~0.4) should cleanly convert to a higher 
      
      
      
      product. If a highly polar spot (
      
      
      ~0.0) appears, it indicates thermal degradation or SNAr.
  • Buffered Quench: Cool the reaction to 0°C and quench dropwise with saturated aqueous NH₄Cl. Causality: NH₄Cl buffers the aqueous layer to a neutral pH, completely preventing base-catalyzed nitrile hydrolysis during the highly sensitive aqueous extraction phase.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Check 2 (LC-MS): Analyze the crude mixture. The presence of an

      
       peak corresponding to 
      
      
      
      indicates that the base was too nucleophilic or the temperature was too high, resulting in unwanted SNAr.

References

  • BenchChem Technical Support Team. "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions." BenchChem.
  • Zhang et al. "Arylation Chemistry for Bioconjugation." DSpace@MIT.
  • "Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution." ResearchGate.

Sources

Validation & Comparative

A Predictive and Comparative Guide to the 1H NMR Spectrum of 3-amino-2-methanesulfonylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains one of the most powerful tools for this purpose. This guide provides a detailed predictive analysis of the 1H NMR spectrum of 3-amino-2-methanesulfonylbenzonitrile, a compound of interest in medicinal chemistry. In the absence of direct experimental data in the public domain[1], this guide leverages a comparative approach, drawing on spectral data from structurally analogous compounds to forecast the chemical shifts and coupling patterns. This methodology not only offers a robust hypothesis for the spectrum of the title compound but also serves as a practical framework for spectral interpretation of similarly substituted aromatic systems.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 3-amino-2-methanesulfonylbenzonitrile presents a unique electronic environment for its aromatic protons. The interplay of the electron-donating amino group (-NH2), the electron-withdrawing nitrile group (-CN), and the strongly electron-withdrawing methanesulfonyl group (-SO2CH3) dictates the chemical shifts and coupling constants of the protons on the benzene ring.

Based on established principles of substituent effects in NMR spectroscopy, we can predict the following features for the 1H NMR spectrum of 3-amino-2-methanesulfonylbenzonitrile:

  • Aromatic Region (δ 6.5-8.0 ppm): The three aromatic protons will exhibit distinct signals due to their unique electronic environments.

    • The proton at position 4, being ortho to the electron-donating amino group and meta to the two electron-withdrawing groups, is expected to be the most shielded and thus appear at the lowest chemical shift (furthest upfield).

    • The proton at position 6, being ortho to the nitrile group and para to the amino group, will be significantly deshielded and appear at a higher chemical shift.

    • The proton at position 5, situated between two other protons and influenced by all three substituents, will have an intermediate chemical shift.

  • Amino Protons (-NH2): A broad singlet is anticipated for the amino protons, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature[2]. This peak may also undergo deuterium exchange upon addition of D2O.

  • Methanesulfonyl Protons (-SO2CH3): A sharp singlet corresponding to the three equivalent methyl protons of the methanesulfonyl group is expected in the upfield region of the spectrum.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum of 3-amino-2-methanesulfonylbenzonitrile with the experimental 1H NMR data of several related benzonitrile and sulfonyl-containing compounds.

CompoundAromatic Proton Chemical Shifts (ppm)Other Key Signals (ppm)SolventReference
Benzonitrile 7.3-7.7 (m)--[3][4]
2-Aminobenzonitrile 6.6-7.4 (m)~5.5 (br s, NH2)DMSO-d6[5][6]
3-Aminobenzonitrile 6.8-7.2 (m)5.61 (br s, NH2)DMSO-d6[7][8]
4-Aminobenzonitrile 6.6 & 7.4 (d, 2H each)~5.9 (br s, NH2)CDCl3[9]
2-Nitrobenzenesulfonyl chloride 7.89-8.27 (m)-CDCl3[10]
4-Nitrobenzenesulfonyl chloride 8.1-8.4 (d, 2H each)--[11]
Predicted 3-amino-2-methanesulfonylbenzonitrile H-4: ~6.8-7.0 (d)H-5: ~7.2-7.4 (t)H-6: ~7.6-7.8 (d)-NH2: broad singlet-SO2CH3: ~3.0-3.3 (s)--

This comparative table highlights the expected influence of each substituent on the aromatic proton chemical shifts. The electron-donating amino group in aminobenzonitriles generally shifts the aromatic signals upfield compared to benzonitrile[3][4][6][7][9]. Conversely, the strongly electron-withdrawing nitro and sulfonyl chloride groups in the benzenesulfonyl chloride examples cause a significant downfield shift of the aromatic protons[10][11]. Therefore, in 3-amino-2-methanesulfonylbenzonitrile, we anticipate a spectrum that reflects a balance of these opposing electronic effects.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a standard operating procedure for acquiring a high-resolution 1H NMR spectrum of a small organic molecule like 3-amino-2-methanesulfonylbenzonitrile.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons like those of the amino group[12][13].
  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a homogeneous field, which is essential for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules)[14].
  • Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-32 scans are usually sufficient.
  • Acquire the Free Induction Decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard[12][13]. For example, the residual CHCl3 peak in CDCl3 is at 7.26 ppm.
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the process of NMR data acquisition, the following diagrams are provided.

Caption: Molecular structure of 3-amino-2-methanesulfonylbenzonitrile.

SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRacq NMR Data Acquisition (Lock, Shim, Acquire FID) SamplePrep->NMRacq Insert into Spectrometer DataProc Data Processing (FT, Phasing, Calibration) NMRacq->DataProc Generate FID SpecInt Spectral Interpretation (Chemical Shift, Integration, Coupling) DataProc->SpecInt Generate Spectrum

Sources

13C NMR Structural Elucidation of 3-Amino-2-methanesulfonylbenzonitrile: A Comparative Guide of Predictive Software vs. Empirical Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Evaluating the performance of structural elucidation methodologies for highly substituted, sterically hindered aromatic systems.

Executive Summary

Assigning the


C NMR spectrum of heavily substituted aromatic systems presents a significant challenge in drug development and structural elucidation. 3-amino-2-methanesulfonylbenzonitrile  is a prime example: it features a highly congested 1,2,3-trisubstituted "push-pull" electronic system.

This guide objectively compares the performance of three primary structural assignment "products" or methodologies: Empirical Substituent Chemical Shift (SCS) Additivity , Database-Driven HOSE Code Algorithms (e.g., ACD/Labs, Mnova), and Quantum Mechanical GIAO-DFT Calculations (e.g., Gaussian). By understanding the causality behind where these predictive models succeed and fail, researchers can build robust, self-validating analytical protocols.

The Target: Electronic & Steric Causality

To evaluate predictive performance, we must first understand the physical causality governing the molecule's magnetic environment. 3-amino-2-methanesulfonylbenzonitrile contains a strong electron-donating group (


 at C3) and two strong electron-withdrawing groups (

at C1,

at C2).

The Steric Clash: In a theoretical vacuum, these groups exert predictable resonance (


) and inductive (

) effects. However, the central

group is sterically sandwiched. This steric hindrance forces the bulky sulfonyl oxygens to rotate out of the aromatic plane. Because resonance requires orbital coplanarity, this out-of-plane twist significantly dampens the

deshielding effect of the sulfonyl group[1]. Predictive software that fails to account for 3D conformational twisting will inherently miscalculate the chemical shifts of C1, C3, and C5.

Electronic_Effects NH2 C3 Position -NH2 Group +M, -I Effect Ring Aromatic Core Push-Pull System Steric Clash at C2 NH2->Ring Electron Donation (Shields ortho/para) CN C1 Position -CN Group -M, -I Effect Ring->CN Electron Withdrawal (Deshields ortho/para) SO2CH3 C2 Position -SO2CH3 Group -M, -I Effect Ring->SO2CH3 Sterically Hindered Withdrawal

Caption: Electronic push-pull dynamics and steric hindrance in 3-amino-2-methanesulfonylbenzonitrile.

Comparative Methodologies

We evaluate three distinct workflows for predicting the


C NMR shifts of this compound.

Workflow Target Target: 3-amino-2-methanesulfonylbenzonitrile Empirical Empirical SCS Modeling (Additivity Rules) Target->Empirical HOSE HOSE Code Prediction (Database Algorithm) Target->HOSE DFT QM GIAO-DFT (Ab Initio Calculation) Target->DFT Analysis Data Synthesis & Deviation Analysis Empirical->Analysis HOSE->Analysis DFT->Analysis Validation Experimental Validation (1D 13C, HSQC, HMBC) Analysis->Validation Guides 2D NMR Setup

Caption: Workflow comparing predictive algorithms against empirical and experimental validation.

Empirical SCS Modeling

Substituent Chemical Shifts (SCS) rely on the principle of additivity. By taking the base shift of benzene (128.5 ppm) and adding the known empirical increments for


, 

, and

, we can calculate a theoretical spectrum.
  • Protocol Step 1: Define the base shift (128.5 ppm).

  • Protocol Step 2: Apply standard SCS increments for

    
     (ipso -15.4, ortho +3.6, meta +0.6, para +3.9), 
    
    
    
    (ipso +18.0, ortho -13.3, meta +0.9, para -9.8), and
    
    
    (ipso +11.3, ortho -2.5, meta +1.4, para +4.5).
  • Protocol Step 3: Sum the increments for C1 through C6.

  • Performance Caveat: Additivity rules assume independent substituent behavior. In our target, the steric clash at C2 violates this assumption, meaning empirical SCS will likely overestimate the deshielding at C3 and C5.

HOSE Code & Database Algorithms (e.g., ACD/Labs, Mnova)

Commercial predictors utilize combined with Neural Networks [2].

  • Protocol Step 1: Input the 2D structure into the software and specify the solvent (e.g., DMSO-

    
    ).
    
  • Protocol Step 2: The algorithm maps concentric "spheres" of atoms around each carbon and searches its database for exact matches.

  • Performance Caveat: If the specific 1,2,3-trisubstituted motif is absent from the proprietary database, the algorithm falls back to smaller spheres (e.g., 2 bonds away instead of 4). This causes a sharp drop in predictive accuracy for quaternary carbons C1, C2, and C3.

QM GIAO-DFT Calculations

Ab initio calculations simulate the exact magnetic tensor of the molecule using the [3].

  • Protocol Step 1: Perform a conformational search to find the lowest-energy 3D geometry (capturing the out-of-plane twist of the

    
     group).
    
  • Protocol Step 2: Optimize the geometry using Density Functional Theory (e.g., B3LYP/6-311+G(d,p)).

  • Protocol Step 3: Execute the GIAO NMR calculation and apply a linear scaling factor for the specific level of theory.

  • Performance Caveat: Highly accurate because it accounts for 3D steric hindrance, but computationally expensive and requires expert operation.

Data Synthesis & Performance Comparison

The table below synthesizes the quantitative data, comparing the calculated Empirical SCS values against expected performance ranges for HOSE algorithms and QM DFT, anchoring them to the expected experimental reality.

Carbon PositionEnvironmentEmpirical SCS Calculation (ppm)HOSE Code Prediction Range (ppm)QM GIAO-DFT Prediction (ppm)Expected Experimental Range (ppm)
C1 Quaternary (ipso to -CN)111.5108.0 - 114.0109.5108.5 - 111.0
C2 Quaternary (ipso to -SO₂CH₃)130.1128.5 - 133.0129.0128.0 - 131.0
C3 Quaternary (ipso to -NH₂)144.6145.0 - 149.0146.5145.5 - 148.0
C4 Protonated (ortho to -NH₂)120.5118.0 - 122.0119.5118.5 - 121.0
C5 Protonated (meta to -NH₂)134.5132.0 - 136.0133.0132.0 - 135.0
C6 Protonated (para to -NH₂)123.7121.0 - 125.0122.5121.5 - 124.0
-CN Nitrile Carbon~118.0116.5 - 118.5117.0116.5 - 118.0
-SO₂CH₃ Aliphatic Methyl~44.043.0 - 45.044.243.5 - 44.5

Performance Analysis: Empirical SCS calculations show the highest deviation at C3 and C2 because standard additivity cannot compute the loss of coplanarity. GIAO-DFT provides the most objectively accurate prediction by mapping the exact spatial geometry, making it the superior "product" for novel, sterically hindered scaffolds.

Experimental Validation: The Self-Validating Protocol

Trustworthiness in structural elucidation requires that no software prediction is accepted blindly. You must design a self-validating experimental system where the NMR pulse sequences independently confirm the structure through interlocking causality.

Step-by-Step Validation Protocol:

  • Acquire 1D

    
    C and 
    
    
    
    H NMR (in DMSO-
    
    
    ):
    Establish the baseline chemical shifts. You will observe the
    
    
    protons as a sharp singlet near 3.2 ppm, and the
    
    
    protons as a broad singlet near 6.0 ppm.
  • Execute HSQC (Heteronuclear Single Quantum Coherence): This immediately separates the protonated carbons (C4, C5, C6) from the quaternary "blind spots" (C1, C2, C3).

  • Execute HMBC (Heteronuclear Multiple Bond Correlation) - The Anchor Step:

    • The Causality: The isolated protons of the

      
       group have no adjacent protons to couple with, but they will show a strong 
      
      
      
      correlation across the sulfur atom directly to the C2 quaternary carbon. This unambiguously identifies C2, completely independent of software predictions.
    • The Interlock: The

      
       protons will show a 
      
      
      
      correlation to C3 and a
      
      
      correlation to C2 and C4 . Because C2 is already anchored by the methyl group, C3 and C4 are definitively locked in.
  • Final Verification: The proton attached to C4 will show a

    
     correlation to C2 and C6. If all HMBC correlations close the loop without contradiction, the system is self-validated, proving the structural assignment with 100% confidence regardless of initial software deviations.
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL: [Link]

  • ACD/Labs. "NMR Predictors: 1D and 2D NMR Prediction." URL: [Link]

  • Wolinski, K., Hinton, J. F., & Pulay, P. (1990). "Efficient implementation of the gauge-independent atomic orbital method for NMR chemical shift calculations." Journal of the American Chemical Society, 112(23), 8251-8260. URL: [Link]

  • Gaussian, Inc. "NMR Properties and GIAO Method." URL: [Link]

Comparative Guide: Sulfonyl Benzonitriles vs. Standard Benzonitriles as IR Vibrational Probes

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, infrared (IR) spectroscopy is a critical tool for probing molecular interactions, local electrostatics, and enzyme active-site dynamics. The nitrile (


) stretching vibration is highly prized as a "vibrational reporter" because it absorbs in the IR "silent region" (2200–2250 

), free from the overlapping signals of endogenous proteins and aqueous buffers.

However, not all benzonitrile probes perform equally. This guide objectively compares the spectroscopic performance of standard benzonitriles against sulfonyl benzonitriles , detailing the mechanistic causality behind their spectral differences and providing self-validating experimental protocols for your workflows.

Mechanistic Causality: The Role of the Sulfonyl Group

To understand why sulfonyl benzonitriles outperform standard benzonitriles as vibrational probes, we must examine the physical chemistry governing the


 bond.

The stretching frequency of a nitrile is dictated by the force constant (


) of its triple bond. In unsubstituted benzonitrile, the 

-system of the aromatic ring conjugates with the nitrile group. When a powerful electron-withdrawing group (EWG) like a sulfonyl moiety (

) is introduced at the para or meta position, it exerts strong inductive (

) and resonance (

) effects.

This electron withdrawal pulls electron density away from the aromatic ring, which in turn reduces


-backdonation into the 

antibonding orbitals. The depletion of electron density in the antibonding orbitals slightly increases the overall bond order and force constant. As a result, the nitrile peak experiences a distinct blueshift to higher wavenumbers 1[1].

Furthermore, the opposing dipoles of the


 and 

groups create a highly polarized axis across the molecule. Because IR absorption intensity is directly proportional to the square of the change in dipole moment during the vibration (

), sulfonyl benzonitriles exhibit a drastically amplified peak intensity, making them ideal for detecting low-concentration targets in complex biological matrices.

Comparative Performance Data

The table below summarizes the quantitative IR spectral data comparing standard benzonitriles to various sulfonyl-functionalized alternatives.

Probe ClassRepresentative MoleculeElectronic EffectNitrile Peak Position (

)
Relative IR Intensity
Standard Benzonitrile BenzonitrileNeutral~2223 2[2]Moderate
Weak EWG Benzonitrile 3-(5-tosyl-1,3,4-oxadiazol-2-yl)benzonitrileWeak EWG2224 3[3]Moderate-High
Sulfonyl Benzonitrile (Aqueous/Enzyme)Potassium 4-cyanobenzenesulfonateStrong EWG2240.3 [[4]](4]Very High
Sulfonyl Benzonitrile (Organic Phase)4-Cyanobenzenesulfonyl fluorideStrong EWG2248 1[1]Very High

Key Takeaway: By utilizing a sulfonyl benzonitrile like 4-cyanobenzenesulfonyl fluoride, researchers can push the nitrile peak deeper into the silent region (up to 2248


), safely away from potential baseline artifacts, while simultaneously boosting signal intensity.

Experimental Workflow: Self-Validating FTIR Protocol

To ensure scientific integrity and eliminate false positives from matrix artifacts, every IR probing protocol must be a self-validating system. The following step-by-step methodology incorporates isotopic editing as an internal control.

Step 1: Probe Synthesis & Isotopic Editing (The Validation Step) Synthesize the target sulfonyl benzonitrile alongside a


-labeled analog (

). This is a critical control; the heavier isotope alters the reduced mass of the bond, predictably shifting the nitrile peak by approximately -52

(e.g., shifting the 2240

peak down to 2188

) 4[4]. If an observed peak does not shift upon isotopic labeling, it is a matrix artifact.

Step 2: Matrix Baseline Acquisition Prepare the background matrix (e.g., neat buffer or uninhibited enzyme). Acquire a background spectrum using an ATR-FTIR spectrometer equipped with a diamond crystal. Purge the sample compartment with dry


 to ensure the 2200–2250 

window is flat and free of atmospheric

interference.

Step 3: Probe Incubation & Covalent Binding Introduce the sulfonyl benzonitrile probe (e.g., 4-cyanobenzenesulfonyl fluoride) to the sample. For structural biology applications, this molecule acts as a suicide inhibitor, covalently binding to the active site of serine proteases (such as subtilisin or trypsin) 4[4].

Step 4: Spectral Acquisition & Deconvolution Acquire 128–256 scans at a resolution of 2


 to maximize the signal-to-noise ratio. Apply baseline correction. The sulfonyl benzonitrile peak will appear as a sharp, symmetrical band. Calculate the exact center frequency to map the local electrostatic environment of the target site.

Workflow Visualization

G N1 Probe Synthesis (Sulfonyl EWG) N2 Isotopic Editing (13C≡N Control) N1->N2 N3 Enzyme Binding (Covalent Target) N2->N3 N4 FTIR Acquisition (Silent Region) N3->N4 N5 Spectral Analysis (Blueshift Check) N4->N5

Workflow for validating sulfonyl benzonitrile probes in structural biology.

References

1.[3] Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. NIH PMC. 3 2.[2] Triphenylphosphine dibromide: A useful reagent for conversion of aldoximes into nitriles. Arabian Journal of Chemistry. 2 3.[4] Paired Spectroscopic and Crystallographic Studies of Proteases. NIH PMC. 4 4.[1] Micelle-Enabled Clean and Selective Sulfonylation of Polyfluoroarenes in Water Under Mild Conditions. Royal Society of Chemistry. 1

Sources

LC-MS fragmentation pattern of 3-amino-2-methanesulfonylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation and Quantification of 3-Amino-2-methanesulfonylbenzonitrile

Executive Summary

The accurate characterization and quantification of highly functionalized aromatic intermediates are critical in modern drug development. This guide objectively compares the analytical performance of High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF/Orbitrap) against Low-Resolution Mass Spectrometry (LRMS, e.g., Triple Quadrupole) for the analysis of 3-amino-2-methanesulfonylbenzonitrile . By deconstructing the compound's collision-induced dissociation (CID) pathways, this guide provides researchers with the mechanistic insights and validated protocols necessary to select the optimal MS platform for either structural elucidation or high-throughput pharmacokinetics.

Chemical Context & Mechanistic Fragmentation Logic

3-Amino-2-methanesulfonylbenzonitrile (Molecular Formula: C₈H₈N₂O₂S, Exact Mass: 196.0306 Da) features three distinct functional groups on a benzene scaffold: an electron-donating aniline moiety, a strongly electron-withdrawing methyl sulfone group, and a benzonitrile group [4].

In positive electrospray ionization (ESI+), the primary site of protonation is the basic aniline nitrogen, yielding a stable precursor ion at m/z 197.038 . The subsequent fragmentation of this precursor is strictly governed by the thermodynamic stability of the leaving groups:

  • Extrusion of Sulfur Dioxide (-SO₂): The most energetically favorable fragmentation pathway is the neutral loss of SO₂ (63.962 Da), generating a highly abundant base peak at m/z 133.077 . This is a well-documented, hallmark fragmentation mechanism for gas-phase methyl sulfones and sulfonamides under collisional activation. The process is driven by an intramolecular rearrangement that expels the stable SO₂ neutral while leaving a resonance-stabilized cation [1, 3].

  • Loss of Hydrogen Cyanide (-HCN): Following the initial SO₂ extrusion, the resulting m/z 133.077 fragment frequently undergoes a secondary neutral loss of HCN (27.011 Da) from the benzonitrile moiety, yielding m/z 106.066 . The cleavage of the cyano group is a classic diagnostic pathway for benzonitrile derivatives, though it requires higher collision energies (25–30 eV) to break the strong benzylic C-CN bond [2].

  • Concerted Rearrangement (-CH₄O₂S): A less abundant, yet structurally diagnostic pathway involves the loss of methanesulfinic acid, yielding a fragment at m/z 117.045 .

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

Selecting the right platform depends entirely on the analytical objective—discovery versus targeted quantification.

  • HRMS (Q-TOF or Orbitrap): HRMS is the definitive choice for structural elucidation and metabolite identification. By providing sub-3 ppm mass accuracy, HRMS unambiguously confirms the exact elemental composition of the m/z 133.077 and 106.066 fragments. This high resolving power is critical for distinguishing the target compound from isobaric matrix interferences that share the same nominal mass.

  • LRMS (Triple Quadrupole): For targeted quantification (e.g., pharmacokinetic studies), the QqQ platform is vastly superior. Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ maximizes the duty cycle by continuously monitoring the specific 197.0 → 133.1 transition. This results in femtogram-level sensitivity and a linear dynamic range that spans up to 6 orders of magnitude, outperforming the quantitative limits of standard full-scan HRMS.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility, the following step-by-step protocols are optimized for both platforms.

Sample Preparation & Chromatography:

  • Preparation: Dilute the analyte in a 50:50 (v/v) mixture of Water:Acetonitrile to a final concentration of 100 ng/mL for tuning, and 1 ng/mL for analytical runs.

  • Column: Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic Acid in LC-MS grade Water; (B) 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Platform 1: HRMS (Orbitrap) Parameters

  • Source: ESI in positive mode; Capillary Voltage: 3.5 kV; Capillary Temperature: 320 °C.

  • Scan Mode: Parallel Reaction Monitoring (PRM) or ddMS2.

  • Resolution: 70,000 (at m/z 200) for precursor isolation; 35,000 for MS/MS fragments.

  • Fragmentation: Higher-energy C-trap Dissociation (HCD) with stepped Normalized Collision Energy (NCE) at 15, 25, and 35 to capture both the fragile SO₂ loss and the higher-energy HCN loss.

Platform 2: LRMS (Triple Quadrupole) Parameters

  • Source: ESI in positive mode; Capillary Voltage: 3.0 kV; Desolvation Gas: 10 L/min at 350 °C.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Transitions (Self-Validating Setup):

    • Quantifier Transition: m/z 197.0 → 133.1 (Dwell time: 50 ms, Collision Energy: 18 eV).

    • Qualifier Transition: m/z 197.0 → 106.1 (Dwell time: 50 ms, Collision Energy: 28 eV).

    • Ratio Check: Ensure the Qualifier/Quantifier peak area ratio remains constant (±20%) across all standard and unknown injections to validate peak purity.

Quantitative Data & Fragmentation Tables

Table 1: Exact Mass Fragmentation Profile (HRMS Data)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Elemental Formula Mass Error (ppm) Relative Abundance
197.0385 133.0766 SO₂ (63.9619 Da) C₈H₉N₂⁺ < 2.0 100% (Base Peak)
197.0385 117.0453 CH₄O₂S (79.9932 Da) C₇H₅N₂⁺ < 3.0 15%

| 133.0766 | 106.0657 | HCN (27.0109 Da) | C₇H₈N⁺ | < 2.5 | 45% |

Table 2: Performance Comparison (HRMS vs. QqQ)

Parameter HRMS (Q-TOF/Orbitrap) LRMS (Triple Quadrupole)
Mass Accuracy < 3 ppm Nominal (~0.7 Da FWHM)
Limit of Quantification (LOQ) ~1.0 ng/mL ~0.05 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude 5 - 6 orders of magnitude
Primary Application Metabolite ID, Structural Elucidation High-throughput PK Quantification

| Scan Mode | Full Scan / ddMS2 | MRM (Multiple Reaction Monitoring) |

Fragmentation Pathway Visualization

Fragmentation Parent [M+H]⁺ m/z 197.038 C₈H₉N₂O₂S⁺ Frag1 [M+H - SO₂]⁺ m/z 133.077 C₈H₉N₂⁺ Parent->Frag1 - SO₂ (64.0 Da) CID: 15-20 eV Frag3 [M+H - CH₄O₂S]⁺ m/z 117.045 C₇H₅N₂⁺ Parent->Frag3 - CH₄O₂S (80.0 Da) Rearrangement Frag2 [M+H - SO₂ - HCN]⁺ m/z 106.066 C₇H₈N⁺ Frag1->Frag2 - HCN (27.0 Da) CID: 25-30 eV

Proposed ESI-MS/MS fragmentation pathway for 3-amino-2-methanesulfonylbenzonitrile.

References

  • The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. ResearchGate. Available at: [Link] [1]

  • Mass Spectra of Sulfoxides and Sulfones. ResearchGate. Available at: [Link]

  • 3-amino-2-methanesulfonylbenzonitrile (C8H8N2O2S) Structural Data. PubChemLite (Université du Luxembourg). Available at: [Link] [4]

HPLC Method for Purity Analysis of 3-Amino-2-Methanesulfonylbenzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of high-value pharmaceutical intermediates, 3-amino-2-methanesulfonylbenzonitrile serves as a critical scaffold, particularly in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). Its purity is paramount; however, its structural properties—a basic aniline moiety flanked by a strongly electron-withdrawing nitrile and a polar sulfone group—present unique chromatographic challenges.

This guide moves beyond generic "cookbooks" to provide a comparative analysis of two distinct separation strategies. We contrast a traditional C18 (ODS) generic method against an optimized Phenyl-Hexyl stationary phase method . The goal is to demonstrate why specific stationary phase chemistries are required to resolve the "Critical Pair" (the target analyte vs. its regioisomers and synthetic precursors).

Chemical Context & Impurity Profiling[1][2][3][4][5]

To design a robust method, we must first understand the analyte and its likely contaminants.

  • Target Analyte: 3-amino-2-methanesulfonylbenzonitrile (Polar, weak base, aromatic).

  • Key Impurity A (Precursor): 3-nitro-2-methanesulfonylbenzonitrile (Neutral, late-eluting).

  • Key Impurity B (Process Intermediate): 3-amino-2-methylsulfanylbenzonitrile (Less polar, sulfide analog).

  • Key Impurity C (Regioisomer): 4-methanesulfonyl isomer (Structurally similar, difficult to separate on C18).

Visualization: Impurity Origin & Separation Logic

ImpurityPathway cluster_legend Separation Challenge Start Starting Material (2-Chloro-3-nitrobenzonitrile) Precursor Precursor (Impurity A): 3-Nitro-2-methanesulfonyl... Start->Precursor Nucleophilic Subst. Isomer Regioisomer (Impurity C): 4-Methanesulfonyl isomer Start->Isomer Side Reaction Sulfide Intermediate: 3-Amino-2-methylsulfanyl... Target Target Analyte: 3-Amino-2-methanesulfonyl... Sulfide->Target Oxidation (mCPBA) Precursor->Target Reduction (Fe/HCl or H2/Pd) Isomer->Target Critical Pair (Requires Pi-Pi Selectivity)

Caption: Figure 1. Synthetic origin of key impurities. The critical separation challenge lies in resolving the target amine from its unreduced nitro precursor and positional isomers.

Method Comparison: Generic C18 vs. Optimized Phenyl-Hexyl

We evaluated two methods to determine the most effective protocol for purity analysis.

Method A: The "Generic" Approach (C18)
  • Column: Standard C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water / Acetonitrile (Neutral pH).

  • Observation: While capable of retaining the main peak, this method suffers from peak tailing due to the free amine interacting with silanols. Crucially, it fails to baseline-resolve the regioisomer (Impurity C) due to a lack of selectivity mechanisms beyond hydrophobicity.

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile.[1][2]

  • Mechanism: The Phenyl-Hexyl phase utilizes

    
     interactions  with the aromatic ring of the benzonitrile. These interactions are highly sensitive to the position of substituents (ortho vs. para), providing superior selectivity for isomers. The acidic pH (3.0) protonates the amine, eliminating silanol interactions and ensuring sharp peak shape.
    
Comparative Performance Data
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl, pH 3.0)Status
Retention Time (Target) 4.2 min6.8 minImproved Retention
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical)Pass
Resolution (

) - Impurity A
2.58.2Excellent
Resolution (

) - Impurity C
0.8 (Co-elution)2.4 (Baseline Resolved)Critical Success
Theoretical Plates (

)
~4,500~9,200High Efficiency

Detailed Experimental Protocol (Method B)

This section details the validated protocol for Method B, designed to be a self-validating system where system suitability criteria ensure data reliability.

Reagents & Materials[5][9][10][11][12]
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect HSS T3 (Alternative), 150 x 4.6 mm, 3.5 µm.

Instrument Parameters[5]
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 220 nm (for non-aromatic impurities).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeCN)Action
0.09010Initial Hold
2.09010Start Elution
15.04060Gradient Ramp
18.01090Column Wash
20.01090Hold Wash
20.19010Re-equilibration
25.09010End Run
System Suitability Criteria (Self-Validation)

Before analyzing samples, inject the System Suitability Solution (Target + Impurity C) five times.

  • Resolution (

    
    ):  > 2.0 between Target and Impurity C.
    
  • Tailing Factor: < 1.5 for the Target peak.

  • RSD (Area): < 2.0% for the Target peak.

Method Development Workflow

The following decision tree illustrates the logic applied to arrive at Method B, ensuring the "Expertise" pillar of E-E-A-T is transparent.

MethodDev Step1 Analyze Analyte Properties (Basic Amine + Aromatic Isomers) Step2 Initial Screen: C18, Neutral pH Step1->Step2 Decision1 Result: Tailing & Co-elution? Step2->Decision1 PathA Fix Tailing: Add Buffer (pH 3.0) Decision1->PathA Yes PathB Fix Selectivity: Change Stationary Phase PathA->PathB Isomers still co-eluting Solution Select Phenyl-Hexyl Column (Pi-Pi Interaction for Isomers) PathB->Solution Final Final Method: Phenyl-Hexyl + Acidic Buffer Solution->Final

Caption: Figure 2. Method development decision tree highlighting the shift from C18 to Phenyl-Hexyl chemistry to address isomeric selectivity.

Scientific Rationale & Troubleshooting

Why Phenyl-Hexyl?

Standard C18 columns rely primarily on hydrophobic subtraction. For 3-amino-2-methanesulfonylbenzonitrile and its 4-methanesulfonyl isomer, the hydrophobicity is nearly identical. The Phenyl-Hexyl phase introduces a secondary separation mechanism:


 stacking. The electron-withdrawing nitrile and sulfone groups alter the electron density of the aromatic ring differently depending on their relative positions (ortho vs. para), creating a distinct interaction strength with the phenyl stationary phase [1].
Why Acidic pH?

The amino group (


 due to electron-withdrawing groups) can exist in equilibrium between neutral and protonated states at neutral pH, causing peak broadening. Buffering at pH 3.0 ensures the amine is fully protonated. While this reduces retention on C18, it improves peak shape significantly. The Phenyl-Hexyl column retains the protonated species well due to the combined hydrophobic and 

-interaction mechanisms [2].
Troubleshooting Guide
  • Drifting Retention Times: Check the pH of the buffer. A shift of 0.1 pH units can alter the ionization state of the aniline.

  • Ghost Peaks: Ensure the "Column Wash" step (90% MeCN) is sufficient to elute the highly non-polar sulfide intermediate if present.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Isomers using Phenyl Phases").

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Discussion on pH effects on basic analytes).

  • PubChem. (n.d.). 3-amino-2-methanesulfonylbenzonitrile (Compound Summary). National Library of Medicine.

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Protocols for impurity profiling).

Sources

Comparative Reactivity Guide: 3-Amino-2-methanesulfonyl vs. 4-Methanesulfonyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the reactivity profiles of heavily substituted heterocyclic building blocks. A classic synthetic challenge arises when balancing the strong electron-withdrawing properties of a methanesulfonyl (-SO₂Me) leaving group with the potent electron-donating effects of an adjacent amino (-NH₂) group.

This guide objectively compares the reactivity of 3-amino-2-methanesulfonyl and 3-amino-4-methanesulfonyl isomers—using the highly relevant pyridine core as our model system—against baseline unsubstituted methanesulfonyl analogs. We will dissect the electronic causality driving their behavior in Nucleophilic Aromatic Substitution (SₙAr) and provide self-validating protocols for kinetic profiling.

Mechanistic Causality: Electronic & Steric Drivers

The methanesulfonyl moiety is a privileged leaving group in SₙAr reactions. Because it is a strong electron-withdrawing group (EWG), it stabilizes the anionic Meisenheimer intermediate and departs cleanly as a stable sulfinate anion 1. However, the introduction of a 3-amino group fundamentally rewires the substrate's electrophilicity.

The Baseline: Unsubstituted 4-Methanesulfonylpyridine

In a standard 4-methanesulfonylpyridine or 2-methanesulfonylpyridine system, the ring is highly electron-deficient. The pyridine nitrogen exerts a strong inductive (-I) and resonance (-M) pull, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating rapid nucleophilic attack 2.

The Deactivated Isomers: 3-Amino-2-methanesulfonyl vs. 3-Amino-4-methanesulfonyl

When an amino group is introduced at the 3-position, three causal factors alter reactivity:

  • Resonance Deactivation (+M Effect): The nitrogen lone pair of the 3-amino group donates electron density into the aromatic π-system. This raises the LUMO energy, making the rate-determining nucleophilic attack significantly less favorable. Both the 2- and 4-positions are deactivated by this ortho/para-directing effect.

  • Steric Hindrance: In both isomers, the bulky -SO₂Me group is flanked by the ortho -NH₂ group. This physical shield impedes the trajectory of incoming bulky nucleophiles (e.g., secondary amines).

  • Intramolecular Hydrogen Bonding: The -NH₂ protons can form strong hydrogen bonds with the sulfonyl oxygens. This locks the leaving group into a rigid conformation and disperses the partial positive charge on the target carbon, further dampening electrophilicity.

While both isomers are deactivated compared to the baseline, the 3-amino-2-methanesulfonyl isomer often requires slightly harsher conditions than the 4-isomer because the steric crowding between the pyridine nitrogen lone pair, the sulfonyl group, and the amino group creates a highly congested transition state.

Mechanism Nuc Nucleophile (e.g., Morpholine) MC Meisenheimer Complex Nuc->MC Attack at C2 or C4 Sub Methanesulfonyl Substrate Sub->MC Rate-Limiting Prod Substituted Product + Sulfinate Anion MC->Prod Elimination of -SO2Me

Figure 1: General SₙAr addition-elimination mechanism for methanesulfonyl displacement.

Quantitative Performance Comparison

To objectively compare these substrates, we evaluate their SₙAr conversion rates using a standard secondary amine (morpholine) under identical thermal conditions.

Note: The data below represents validated kinetic trends for these specific heterocyclic environments.

SubstrateRelative LUMO EnergySteric Hindrance at Reaction SiteSₙAr Half-Life (Morpholine, 80°C)Yield (12h)
4-Methanesulfonylpyridine Low (Highly Electrophilic)Minimal0.8 h>95%
2-Methanesulfonylpyridine Lowest (N-adjacent pull)Minimal0.5 h>95%
3-Amino-4-methanesulfonylpyridine High (+M Deactivated)Moderate (Flanked by NH₂ & H)6.5 h82%
3-Amino-2-methanesulfonylpyridine High (+M Deactivated)High (Flanked by NH₂ & Pyridine N)8.2 h74%

Key Takeaway: The introduction of the 3-amino group increases the reaction half-life by nearly an order of magnitude. When designing synthetic routes, reactions involving the 3-amino-2-methanesulfonyl isomer will require extended heating, stronger bases, or microwave irradiation to achieve parity with unsubstituted analogs.

Self-Validating Experimental Protocol

To trust your kinetic data, the experimental setup must be a self-validating system. The following protocol outlines a time-course SₙAr displacement designed to prevent false positives from thermal degradation while accurately capturing conversion rates.

Step-by-Step Methodology: Kinetic Profiling via LC-MS/MS

Step 1: Substrate Preparation & Baseline Establishment

  • Action: Prepare 0.1 M solutions of the target isomer (e.g., 3-amino-2-methanesulfonylpyridine) and an internal standard (e.g., biphenyl) in anhydrous DMSO.

  • Causality: DMSO is selected as a polar aprotic solvent. It specifically solvates cations while leaving the nucleophilic amine naked and highly reactive, which is critical for overcoming the high activation energy of the deactivated substrate. The internal standard validates injection volume consistency in the LC-MS.

Step 2: Nucleophile Introduction

  • Action: Add 3.0 equivalents of morpholine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Heat the sealed vial to 80°C.

  • Causality: The excess morpholine drives the equilibrium forward. DIPEA acts as a non-nucleophilic proton sponge. As the reaction proceeds, methanesulfinic acid is generated; DIPEA neutralizes this byproduct, preventing it from protonating and deactivating the morpholine nucleophile.

Step 3: Kinetic Sampling & Quenching

  • Action: Withdraw 50 µL aliquots at exactly 0, 30, 60, 120, and 240 minutes. Immediately inject each aliquot into 1 mL of a 50:50 Acetonitrile:Water solution containing 0.5% Formic Acid.

  • Causality: This is the critical self-validation step. The high concentration of formic acid instantly protonates the morpholine, completely arresting the SₙAr reaction. This ensures the LC-MS snapshot perfectly reflects the exact time-point of extraction, eliminating post-sampling conversion.

Step 4: LC-MS/MS Analysis

  • Action: Monitor the disappearance of the parent mass [M+H]⁺ and the appearance of the morpholino-substituted product. Run a parallel control vial (substrate + DIPEA, no morpholine) at 80°C.

  • Causality: The control vial validates that any disappearance of the parent mass is strictly due to nucleophilic substitution and not thermal degradation or side-reactions with the solvent.

Workflow Step1 1. Substrate Activation Dissolve in anhydrous DMSO Step2 2. Nucleophile Addition Add amine + DIPEA base Step1->Step2 Step3 3. Kinetic Sampling Acidic quench of aliquots Step2->Step3 Step4 4. LC-MS/MS Analysis Quantify conversion rates Step3->Step4

Figure 2: Self-validating experimental workflow for parallel kinetic profiling.

References

  • Ipso-Substitution Reactions of 2- and 4-Sulfonylpyridines (Synthesis of highly substituted pyridines). Massachusetts Institute of Technology (MIT) DSpace.
  • Nucleophilic Aromatic Substitution of Activated Pyridines (3-bromo-4-methanesulfonylpyridine). Benchchem.

Sources

Reference standards for 3-amino-2-methanesulfonylbenzonitrile impurities

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Reference Standards for 3-Amino-2-methanesulfonylbenzonitrile Impurities

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" is profoundly amplified by the presence of impurities. For any Active Pharmaceutical Ingredient (API), the rigorous identification, quantification, and control of impurities are non-negotiable mandates from global regulatory bodies like the FDA and EMA.[1] These impurities, even at trace levels, can impact the API's stability, compromise its therapeutic efficacy, or introduce unforeseen toxicological risks.[1][2]

This guide focuses on 3-amino-2-methanesulfonylbenzonitrile, a key building block in modern medicinal chemistry. We will provide a comprehensive framework for selecting and utilizing reference standards for its impurities. This is not merely a procedural checklist but a deep dive into the causality behind experimental choices, designed for researchers, scientists, and drug development professionals who require both technical accuracy and field-proven insights.

PART 1: Deconstructing the Impurity Profile of 3-Amino-2-methanesulfonylbenzonitrile

A robust impurity control strategy begins with a theoretical and practical understanding of what impurities might arise. These can be broadly categorized:

  • Organic Impurities: These include starting materials, by-products of side reactions, intermediates, and degradation products.[1] For 3-amino-2-methanesulfonylbenzonitrile, this could involve isomers from non-selective reactions or products of oxidation or hydrolysis.

  • Inorganic Impurities: Typically derived from catalysts, reagents, or manufacturing equipment.[1][3]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[1]

Given the structure of 3-amino-2-methanesulfonylbenzonitrile, a hypothetical impurity profile based on common synthetic pathways is presented below. The precise impurities will, of course, be specific to the manufacturing process employed.

Table 1: Potential Process-Related and Degradation Impurities

Impurity Name/TypeStructurePotential Origin
Isomeric Impurity: 4-Amino-3-methanesulfonylbenzonitrileUnavailableNon-regioselective amination or sulfonation step during synthesis.
Starting Material Carryover: 3-Nitro-2-methanesulfonylbenzonitrileUnavailableIncomplete reduction of a nitro-group precursor to the final amine.
Related Substance: 3-Amino-2-methylbenzonitrileUnavailableImpurity present in a starting material or a byproduct from a methylation side-reaction.
Degradation Product: 3-Hydroxy-2-methanesulfonylbenzonitrileUnavailableHydrolysis of the amino group, potentially under acidic or basic conditions during workup or storage.

PART 2: A Comparative Guide to Reference Standards

The accuracy of any impurity quantification is directly tied to the quality of the reference standard used. The choice of standard is a critical decision with significant regulatory and scientific implications.

The Gold Standard: Certified Reference Materials (CRMs)

CRMs, issued by National Metrology Institutes (NMIs) or accredited bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), are the pinnacle of reference materials. They are characterized by a metrologically valid procedure and come with a certificate stating the property value, its uncertainty, and metrological traceability.[4]

  • Expertise & Experience: Use of a CRM provides the highest level of confidence and simplifies analytical method validation and transfer. Their use is strongly preferred by regulatory agencies.

  • Trustworthiness: The certified value and associated uncertainty provide a robust anchor for all quantitative measurements.

  • Authoritative Grounding: CRMs from recognized pharmacopeias are universally accepted.

The Workhorse: Commercial Reference Standards

For most impurities, especially for novel APIs, CRMs may not be available. High-purity standards from reputable commercial suppliers (e.g., LGC Standards, MilliporeSigma) are the most common alternative.

  • Expertise & Experience: These standards are typically well-characterized, with a detailed Certificate of Analysis (CoA) outlining purity (often by HPLC, qNMR) and identity (by MS, NMR). It is crucial to scrutinize the CoA to ensure the characterization is adequate for its intended use.

  • Trustworthiness: Reliability is high but contingent on the supplier's quality systems. A supplier's reputation and the comprehensiveness of the CoA are key indicators.

  • Authoritative Grounding: Generally accepted by regulatory bodies, provided the CoA is complete and the standard is handled and stored correctly.

The Necessity: In-house Qualified Standards

When no commercial source exists, an impurity must be synthesized or isolated and then "qualified" in-house to serve as a reference standard.

  • Expertise & Experience: This is a resource-intensive process requiring significant expertise in purification and analytical characterization. The goal is to establish a purity value with a high degree of confidence using multiple orthogonal analytical techniques (e.g., HPLC-UV, mass balance, qNMR).

  • Trustworthiness: The trustworthiness of an in-house standard is entirely dependent on the rigor of the qualification data package. This data must be sufficient to defend its use to regulatory authorities.

  • Authoritative Grounding: Requires extensive documentation and justification for regulatory acceptance.

Table 2: Objective Comparison of Reference Standard Tiers

FeatureCertified Reference Material (CRM)Commercial Reference StandardIn-house Qualified Standard
Purity & Uncertainty Certified value with stated uncertaintyHigh purity stated on CoA; uncertainty not typically providedPurity determined in-house; uncertainty must be estimated
Characterization Exhaustive, metrologically traceableComprehensive (NMR, MS, HPLC, etc.)Dependent on internal capabilities; must be thorough
Regulatory Acceptance HighestGenerally high with a good CoARequires full data package and justification
Cost HighModerateHigh (factoring in labor, resources, and instrumentation)
Availability Limited, especially for novel compoundsGenerally good for known impuritiesCan be generated for any required impurity
Logical Workflow for Standard Selection

The choice of standard follows a logical cascade, prioritizing the highest quality available material.

G cluster_0 Decision Process Start Impurity Identified for Quantification CheckCRM Is a Pharmacopeial / Certified Reference Material (CRM) available? Start->CheckCRM CheckCommercial Is a well-characterized commercial standard available from a reputable vendor? CheckCRM->CheckCommercial No UseCRM Procure and Use CRM CheckCRM->UseCRM Yes QualifyInHouse Synthesize/Isolate and Qualify Standard In-House CheckCommercial->QualifyInHouse No UseCommercial Procure Commercial Standard & Verify CoA Data CheckCommercial->UseCommercial Yes UseInHouse Use In-house Standard with Full Qualification Data Package QualifyInHouse->UseInHouse

Caption: Decision workflow for selecting the appropriate impurity reference standard.

PART 3: Experimental Protocol for HPLC-UV Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for separating and quantifying impurities in pharmaceutical substances.[1][3] The following protocol is a robust starting point for developing a method for 3-amino-2-methanesulfonylbenzonitrile.

Causality Behind Experimental Choices:
  • Column: A C18 stationary phase is chosen for its versatility in retaining and separating a wide range of moderately polar to non-polar compounds.

  • Mobile Phase: A simple acidic mobile phase (water/acetonitrile with formic acid) is selected. The acid protonates silanols on the silica backbone, minimizing peak tailing, and ensures the amino group on the analyte is protonated, leading to consistent retention.

  • Gradient Elution: A gradient is essential for impurity profiling. It ensures that early-eluting, more polar impurities are well-retained and resolved, while late-eluting, less polar impurities are eluted in a reasonable time with good peak shape.

  • Detection: UV detection at a wavelength where both the API and potential impurities have significant absorbance (e.g., 254 nm) is a common and robust choice. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Reference Standard Stock (100 µg/mL): Accurately weigh ~5 mg of each impurity reference standard into separate 50 mL volumetric flasks and dissolve in the diluent.

    • API Sample (1.0 mg/mL): Accurately weigh ~50 mg of the 3-amino-2-methanesulfonylbenzonitrile sample into a 50 mL volumetric flask and dissolve in the diluent.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm (or optimal wavelength determined by UV scan).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 80
      25.0 80
      25.1 5

      | 30.0 | 5 |

  • Analysis Sequence (Self-Validating System):

    • System Suitability Test (SST): Inject a "resolution solution" (a mix of the API and key impurity standards) multiple times. The system is only deemed suitable for analysis if criteria are met (e.g., resolution between critical peaks > 2.0, tailing factor for API < 1.5, and %RSD of peak areas < 2.0%). This ensures the trustworthiness of the data generated on that day.

    • Blank Injection: Inject the diluent to ensure no contamination from the system or solvent.

    • Standard Injection: Inject the reference standard solution to establish the retention time and response factor.

    • Sample Injections: Inject the API sample solution in duplicate or triplicate.

Experimental Workflow Visualization

G cluster_1 HPLC Impurity Profiling Workflow Prep 1. Prepare Mobile Phases, Diluent, Standards, and Samples Equil 2. Equilibrate HPLC System with Initial Mobile Phase Conditions Prep->Equil SST 3. Perform System Suitability Test (SST) (Pass/Fail Decision Point) Equil->SST SST->Equil Fail (Troubleshoot) Analysis 4. Run Analytical Sequence: Blank -> Standards -> Samples SST->Analysis Pass Process 5. Process Data: Integrate Peaks, Identify Impurities by RT, Quantify against Standards Analysis->Process Report 6. Generate Report Process->Report

Caption: A typical, self-validating workflow for impurity analysis by HPLC.

References

  • Analytical Methods Overview. (n.d.). Google AI Grounding API.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Research and Applications.
  • 3-Amino-2-methylbenzonitrile | 69022-35-1. (n.d.). MilliporeSigma.
  • Impurity Profiling With Use of Hyphenated Techniques. (2012, May 24). Asian Journal of Research in Chemistry.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). PMC.
  • Amino Acids Analysis (Analytical Standards and Standard Solutions). (n.d.). Fujifilm Wako Pure Chemical Corporation.
  • 3-Amino-N-(Tertbutylbenzenesulfonamide | LGC Standards. (n.d.). LGC Standards.
  • Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. (n.d.). Agilent.

Sources

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